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Urocortin (rat)

Cat. No.: B612502
CAS No.: 171543-83-2
M. Wt: 4707.26
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Description

Overview of the Corticotropin-Releasing Factor (CRF) Family in Rats

The Corticotropin-Releasing Factor (CRF) family of peptides is a crucial group of signaling molecules involved in regulating endocrine, autonomic, and behavioral responses to stress. pnas.orgmdpi.com In mammals, this family consists of four distinct ligands: CRF itself and the three urocortins (Ucn1, Ucn2, and Ucn3). mdpi.comnih.govjnmjournal.org These peptides exert their effects by binding to two main types of G protein-coupled receptors, the CRF receptor type 1 (CRF-R1) and type 2 (CRF-R2). nih.govnih.gov

While structurally related, these receptors have distinct anatomical distributions and pharmacological profiles. pnas.org CRF-R1 is widely expressed in the mammalian brain, including the anterior pituitary, cerebral cortex, and cerebellum. oup.com In contrast, CRF-R2 is found in more discrete brain regions such as the lateral septal nucleus, ventromedial hypothalamic nucleus, and raphe nuclei, and is also robustly expressed in peripheral tissues. oup.comnih.gov In rodents, the CRF-R2 gene produces two functional splice variants, CRF-R2a and CRF-R2b. nih.govnih.gov

The ligands exhibit different affinities for these receptors, which dictates their specific biological roles. CRF binds with high affinity to CRF-R1 and has a significantly lower affinity for CRF-R2. pnas.orgnih.gov The urocortins, however, show a more varied binding pattern, which underlies their classification and diverse functions within the rat. nih.gov Urocortin 1 is a non-selective agonist, binding with high affinity to both receptor types, whereas Urocortin 2 and Urocortin 3 are highly selective ligands for the CRF-R2 receptor. nih.govmdpi.comsemanticscholar.org

Identification and Classification of Rat Urocortin Isoforms (Ucn1, Ucn2, Ucn3)

In Rattus norvegicus, three distinct isoforms of urocortin have been identified: Urocortin 1, Urocortin 2, and Urocortin 3. They differ in their primary structure, anatomical distribution, and receptor selectivity.

Urocortin 1 (Ucn1) was the first urocortin identified in the rat midbrain. oup.comresearchgate.net It is a 40-amino acid peptide. mdpi.comoup.com In the rat brain, Ucn1 is primarily expressed in the Edinger-Westphal nucleus. mdpi.commdpi.com Peripherally, Ucn1 mRNA and protein have been detected in various tissues, including cardiac myocytes, fibroblasts, and throughout the gastrointestinal tract, specifically in mucosal epithelium and neural plexuses. nih.govmdpi.com Ucn1 is characterized by its ability to bind with high affinity to both CRF-R1 and CRF-R2 receptors, making it a non-selective ligand within the CRF family. oup.comuniprot.org It displays a significantly higher affinity for CRF-R2 than CRF does. nih.gov

Urocortin 2 (Ucn2) , also known as stresscopin-related peptide, is a 38-amino acid peptide in the rat. mdpi.compnas.orguniprot.org Unlike Ucn1, Ucn2 is a selective agonist for the CRF-R2 receptor, with no significant binding activity on CRF-R1. mdpi.compnas.org The expression of Ucn2 mRNA in the rat brain is found in discrete, stress-related areas, including the paraventricular, supraoptic, and arcuate nuclei of the hypothalamus, as well as the locus coeruleus. pnas.org Peripherally, it is highly detected in cardiac myocytes, skeletal muscle, and skin. mdpi.com

Urocortin 3 (Ucn3) , also referred to as stresscopin, is another 38-amino acid member of the CRF peptide family. pnas.orgoup.com Similar to Ucn2, Ucn3 is a high-affinity, selective ligand for the CRF-R2 receptor. pnas.orgnih.gov The distribution of Ucn3-synthesizing neurons in the rat brain is highly localized. unesp.br Prominent expression is found in the median preoptic nucleus, the rostral perifornical area lateral to the paraventricular nucleus, the medial amygdaloid nucleus, and the superior paraolivary nucleus in the brainstem. pnas.orgnih.gov Peripherally, its mRNA has been detected in the small intestine and skin. pnas.org The distinct anatomical distribution of Ucn3 suggests it plays specific roles in mediating physiological functions such as food intake and neuroendocrine regulation through its interaction with CRF-R2. nih.gov

Table 1: Characteristics of Rat Urocortin Isoforms

Feature Urocortin 1 (Ucn1) Urocortin 2 (Ucn2) Urocortin 3 (Ucn3)
Amino Acid Length 40 38 38
Primary Brain Localization Edinger-Westphal nucleus Hypothalamic nuclei (paraventricular, supraoptic, arcuate), Locus coeruleus Median preoptic nucleus, Rostral perifornical area, Medial amygdaloid nucleus
Receptor Selectivity Non-selective (High affinity for CRF-R1 and CRF-R2) Selective for CRF-R2 Selective for CRF-R2

| Key References | nih.govmdpi.comoup.com | mdpi.compnas.org | pnas.orgoup.comnih.gov |

Table 2: Compound Names Mentioned

Compound Name
Urocortin (rat)
Urocortin 1 (Ucn1)
Urocortin 2 (Ucn2)
Urocortin 3 (Ucn3)
Corticotropin-Releasing Factor (CRF)
Stresscopin
Stresscopin-Related Peptide
Corticotropin-Releasing Factor Receptor Type 1 (CRF-R1)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₀₆H₃₃₈N₆₂O₆₄ B612502 Urocortin (rat) CAS No. 171543-83-2

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C206H338N62O64.C2HF3O2/c1-28-102(20)156(262-192(323)141(92-271)258-182(313)129(78-98(12)13)251-193(324)142-53-42-72-267(142)201(332)143-54-43-73-268(143)200(331)138(88-154(291)292)256-165(296)113(207)84-151(285)286)194(325)255-137(87-153(289)290)187(318)247-131(80-100(16)17)189(320)266-161(109(27)274)199(330)254-133(82-111-46-35-32-36-47-111)183(314)248-134(83-112-89-223-93-229-112)185(316)246-128(77-97(10)11)180(311)244-126(75-95(6)7)178(309)236-118(52-41-71-228-206(221)222)176(307)265-160(108(26)273)198(329)252-130(79-99(14)15)181(312)245-127(76-96(8)9)179(310)240-124(60-66-150(283)284)172(303)243-125(74-94(4)5)177(308)231-106(24)163(294)232-116(50-39-69-226-204(217)218)175(306)264-159(107(25)272)197(328)242-121(57-63-146(210)277)173(304)257-139(90-269)190(321)241-119(55-61-144(208)275)168(299)235-115(49-38-68-225-203(215)216)167(298)239-123(59-65-149(281)282)170(301)234-114(48-37-67-224-202(213)214)166(297)230-105(23)164(295)233-122(58-64-148(279)280)169(300)238-120(56-62-145(209)276)171(302)249-135(85-147(211)278)186(317)237-117(51-40-70-227-205(219)220)174(305)261-158(104(22)30-3)196(327)263-157(103(21)29-2)195(326)253-132(81-110-44-33-31-34-45-110)184(315)250-136(86-152(287)288)188(319)259-140(91-270)191(322)260-155(101(18)19)162(212)293;3-2(4,5)1(6)7/h31-36,44-47,89,93-109,113-143,155-161,269-274H,28-30,37-43,48-88,90-92,207H2,1-27H3,(H2,208,275)(H2,209,276)(H2,210,277)(H2,211,278)(H2,212,293)(H,223,229)(H,230,297)(H,231,308)(H,232,294)(H,233,295)(H,234,301)(H,235,299)(H,236,309)(H,237,317)(H,238,300)(H,239,298)(H,240,310)(H,241,321)(H,242,328)(H,243,303)(H,244,311)(H,245,312)(H,246,316)(H,247,318)(H,248,314)(H,249,302)(H,250,315)(H,251,324)(H,252,329)(H,253,326)(H,254,330)(H,255,325)(H,256,296)(H,257,304)(H,258,313)(H,259,319)(H,260,322)(H,261,305)(H,262,323)(H,263,327)(H,264,306)(H,265,307)(H,266,320)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H4,213,214,224)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228);(H,6,7)/t102-,103-,104-,105-,106-,107+,108+,109+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,155-,156-,157-,158-,159-,160-,161-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOGVDGOXGIAEB-FJAJBMFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C208H339F3N62O66
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4821 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Biology and Gene Expression of Rat Urocortins

Gene Structure and Transcriptional Regulation of Rat Urocortin

The expression of urocortin genes in the rat is a complex process, influenced by a variety of factors including hormones and inflammatory mediators. This regulation occurs at the transcriptional level, involving specific elements within the gene structure.

Glucocorticoid-Responsive Elements and Hormonal Influence on Urocortin Gene Expression

The regulation of urocortin expression by glucocorticoids is a key aspect of its biology, suggesting a feedback loop within the stress response system. The promoter of the urocortin 1 (Ucn1) gene contains a consensus half-site for glucocorticoid response elements (GREs), indicating a direct mechanism for glucocorticoid-mediated regulation. longdom.org This is consistent with findings that glucocorticoids can regulate Ucn1 transcription. longdom.org

In the pituitary, dexamethasone, a synthetic glucocorticoid, has been shown to inhibit the expression of urocortin 2 (Ucn2) mRNA. bioscientifica.comnih.gov This suggests a negative feedback mechanism where elevated glucocorticoids suppress Ucn2 production. bioscientifica.comnih.gov Conversely, studies on the mouse Ucn2 gene, which shares similarities with the rat gene, have shown that glucocorticoid administration stimulates its transcription. oup.com The promoter of the mouse Ucn2 gene contains putative glucocorticoid response element sites that mediate this effect. oup.com The steroid hormone antagonist RU486 can block the effect of dexamethasone, further supporting a direct glucocorticoid receptor-mediated action. oup.com

Adrenalectomy, the removal of the adrenal glands and thus the primary source of endogenous glucocorticoids, has been shown to decrease Ucn2 mRNA expression in mice, an effect that is reversed by corticosterone (B1669441) replacement. bioscientifica.com However, in the paraventricular nucleus (PVN) of the rat hypothalamus, adrenalectomy did not appear to affect the expression level of Ucn2 mRNA. bioscientifica.com In contrast, adrenalectomy markedly increased Ucn3 expression in the rostral perifornical hypothalamic area, which was normalized by high-level corticosterone replacement. oup.com

The influence of glucocorticoids on urocortin expression appears to be tissue-specific. For instance, immobilization stress, which elevates glucocorticoids, leads to a more than 30-fold increase in Ucn2 gene expression in the rat adrenal medulla. nih.gov This induction is thought to be mediated by the stress-induced rise in glucocorticoids. nih.gov

Table 1: Hormonal Influence on Rat Urocortin Gene Expression

Hormone/Condition Urocortin Tissue/Cell Type Effect on Expression Reference
Dexamethasone Ucn2 Pituitary Inhibition bioscientifica.comnih.gov
Glucocorticoids Ucn1 General Regulation longdom.org
Adrenalectomy Ucn2 Mouse Hypothalamus/Brain Stem Decrease bioscientifica.com
Adrenalectomy Ucn2 Rat Paraventricular Nucleus No effect bioscientifica.com
Adrenalectomy Ucn3 Rostral Perifornical Hypothalamic Area Marked Increase oup.com
Corticosterone Replacement Ucn3 Rostral Perifornical Hypothalamic Area Restoration to control levels oup.com
Immobilization Stress (elevated glucocorticoids) Ucn2 Adrenal Medulla >30-fold increase nih.gov
Corticotropin-releasing factor (CRF) Ucn2 Pituitary Increase bioscientifica.comnih.gov

Regulation of Urocortin Expression by Inflammatory Mediators (e.g., Lipopolysaccharide)

Immune activation by inflammatory mediators such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, significantly alters urocortin gene expression. In the rat thymus, LPS induces a time-dependent, two-fold increase in Ucn mRNA levels within 6 hours. nih.govoup.com This effect appears to be dependent on the activation of the hypothalamic-pituitary-adrenal (HPA) axis, as it is mimicked by ACTH injection and dependent on corticosterone. nih.govoup.com In contrast, splenic Ucn mRNA levels decrease following LPS administration. nih.govoup.com

In the stomach, LPS has been shown to increase the mRNA levels of Ucn1, Ucn2, and Ucn3 in both the mucosa and the submucosa plus muscle layers. nih.gov This suggests a role for urocortins in the gastric response to immune stress. nih.gov

Furthermore, in microglial cell cultures, LPS treatment up-regulates the expression of corticotropin-releasing hormone receptors (CRHRs), the receptors through which urocortins exert their effects. aai.org This indicates that during an inflammatory response, the cellular machinery to respond to urocortins is also enhanced.

Table 2: Regulation of Rat Urocortin Expression by Lipopolysaccharide (LPS)

Urocortin Tissue Effect of LPS on Expression Reference
Ucn Thymus Increase nih.govoup.com
Ucn Spleen Decrease nih.govoup.com
Ucn1, Ucn2, Ucn3 Stomach (mucosa and submucosa + muscle) Increase nih.gov

Estrogenic Regulation of Urocortin 2 Expression in Rat Tissues

Estrogens, the primary female sex hormones, also exert regulatory control over urocortin expression in a tissue-specific manner. In the rat uterus, the expression of Ucn2 mRNA is downregulated by estrogens. bioscientifica.comnih.gov This effect is mediated through the estrogen receptor α (ERα). bioscientifica.comnih.gov The levels of Ucn2 mRNA in the uterus are higher in immature and aged rats compared to mature rats and fluctuate during the estrous cycle, being lower in the proestrus phase. bioscientifica.comnih.gov

Conversely, in the lung, estradiol (B170435) benzoate (B1203000) has been shown to increase Ucn2 mRNA expression, highlighting the tissue-specific nature of estrogenic regulation. bioscientifica.comnih.gov In aortic smooth muscle, ovariectomy leads to decreased expression of the urocortin receptor CRHR2, which can be restored by 17β-estradiol replacement. oup.com This suggests that estrogens may modulate the vascular actions of urocortins by regulating their receptor expression. oup.com

In the brain, studies have shown that estrogens can increase Ucn mRNA expression in the paraventricular nucleus and septum of ovariectomized rats. oup.comjneurosci.org

Table 3: Estrogenic Regulation of Rat Urocortin Expression

Hormone/Condition Urocortin/Receptor Tissue Effect on Expression Reference
Estradiol benzoate Ucn2 Uterus Decrease bioscientifica.comnih.gov
Estradiol benzoate Ucn2 Lung Increase bioscientifica.comnih.gov
Ovariectomy CRHR2 Aorta Decrease oup.com
17β-estradiol replacement CRHR2 Aorta Restoration oup.com
Estrogens Ucn Paraventricular Nucleus & Septum Increase oup.comjneurosci.org

mRNA and Protein Expression Profiles in Rat Tissues

The distribution of urocortins and their corresponding mRNA has been mapped throughout various tissues in the rat, with a notable concentration in the central nervous system.

Central Nervous System Distribution of Rat Urocortins

Urocortins are widely expressed within the rat brain, particularly in regions associated with stress, autonomic control, and neuroendocrine function.

The hypothalamus is a key site of urocortin expression. Urocortin-1 (Ucn1) was first identified in the rat midbrain, specifically in the Edinger-Westphal nucleus. longdom.org Ucn1 is also highly expressed in the magnocellular neurons of the paraventricular (PVN) and supraoptic (SON) nuclei. nih.gov

Urocortin 2 (Ucn2) mRNA expression is found in the PVN, SON, and arcuate nuclei. karger.com Stressors can induce Ucn2 mRNA expression in the PVN, with immobilization stress leading to induction in the parvocellular part and water deprivation causing induction in the magnocellular part. karger.com

Urocortin 3 (Ucn3) expressing neurons are prominently located in the median preoptic nucleus (MePO) and the rostral perifornical area lateral to the PVN. oup.com Ucn3 immunoreactive terminals are found in the ventromedial hypothalamus (VMH). frontiersin.org

Table 4: Distribution of Rat Urocortins in Hypothalamic Nuclei

Urocortin Hypothalamic Nucleus Type of Expression Reference
Ucn1 Paraventricular (PVN) High expression in magnocellular neurons nih.gov
Ucn1 Supraoptic (SON) High expression in magnocellular neurons nih.gov
Ucn2 Paraventricular (PVN) mRNA expression, induced by stress karger.com
Ucn2 Supraoptic (SON) mRNA expression karger.com
Ucn3 Median Preoptic (MePO) Expressing neurons oup.com
Ucn3 Ventromedial (VMH) Immunoreactive terminals frontiersin.org
Limbic Structures (e.g., Amygdala, Lateral Septum)

The expression of urocortins, particularly urocortin 3 (Ucn3), is prominent in the limbic structures of the rat brain, suggesting a significant role in modulating stress responses and behavior. Ucn3-expressing neurons are found in the medial amygdala (MEA), and its fibers are distributed to various limbic areas, including the lateral septum and the medial amygdala itself. oup.comresearchgate.net This anatomical overlap with the corticotropin-releasing factor type 2 receptor (CRFR2) in these regions strongly suggests that Ucn3 acts as an endogenous ligand for this receptor, influencing hormonal and behavioral responses to stress. oup.comnih.gov

Studies have shown that stress can regulate the expression of Ucn3 mRNA in these areas. For instance, restraint stress has been observed to increase Ucn3 mRNA levels in the MEA. nih.gov The lateral septum is another key limbic structure with dense Ucn3-immunoreactive terminal fields, which also expresses high levels of CRFR2. researchgate.netnih.gov This colocalization further supports the role of the Ucn3/CRFR2 system in mediating physiological functions within the limbic system. researchgate.net The central nucleus of the amygdala (CeA) and the basolateral amygdala (BLA) are also implicated in the urocortin system's regulation of stress and anxiety-related behaviors. pnas.org

The distribution of urocortin-immunoreactive fibers is dense in the lateral septal area. nih.gov The expression of CRF₂ receptors, for which urocortins are high-affinity ligands, is also found in the lateral septum and amygdala, further highlighting the importance of these structures in urocortin signaling. frontiersin.org

Table 1: Urocortin Expression in Rat Limbic Structures

Structure Urocortin Type(s) Expression Details Associated Receptor Reference
Medial Amygdala (MEA) Urocortin 3 (Ucn3) Neurons expressing Ucn3 mRNA and peptide. oup.comresearchgate.net CRFR2 oup.comresearchgate.net
Lateral Septum Urocortin 3 (Ucn3) Dense Ucn3-immunoreactive terminal fields. researchgate.netnih.gov CRFR2 researchgate.netnih.gov
Central Amygdala (CeA) Urocortin system Implicated in stress and anxiety responses. - pnas.org
Midbrain Structures (e.g., Edinger-Westphal Nucleus, Substantia Nigra)

The midbrain, particularly the Edinger-Westphal nucleus (EW), is a primary site of urocortin 1 (Ucn1) expression in the rat brain. nih.govresearchgate.nettandfonline.com Both Ucn1 mRNA and peptide are abundantly found in the non-preganglionic Edinger-Westphal nucleus (npEW). tandfonline.comtandfonline.com This nucleus is a major source of Ucn1 projections throughout the central nervous system. unesp.br Research has shown that Ucn1 expression in the npEW can be influenced by stress. tandfonline.com For example, restraint stress has been shown to up-regulate Ucn1 in the npEW in certain conditions. tandfonline.com

In addition to the EW, urocortin-like immunoreactivity has been observed in other midbrain structures, including the substantia nigra. nih.gov Neurons with urocortin-like immunoreactivity are present in the substantia nigra, as well as the dorsolateral tegmental nucleus, linear and dorsal raphe nuclei. nih.gov While the EW is the most abundant source of immunoreactive perikarya, these other midbrain areas also contribute to the central urocortin system. nih.gov The projections from the EW are predominantly descending, targeting various brainstem structures. nih.gov

Table 2: Urocortin Expression in Rat Midbrain Structures

Structure Urocortin Type(s) Expression Details Reference
Edinger-Westphal Nucleus (EW) Urocortin 1 (Ucn1) Abundant mRNA and peptide expression, particularly in the non-preganglionic part (npEW). nih.govresearchgate.nettandfonline.comtandfonline.com nih.govresearchgate.nettandfonline.comtandfonline.com
Substantia Nigra Urocortin-like immunoreactivity Presence of immunoreactive neurons. nih.gov nih.gov
Other Brain Regions (e.g., Nucleus Tractus Solitarius)

Beyond the limbic and midbrain systems, urocortin expression and its receptors are found in other crucial brain regions, such as the nucleus tractus solitarius (NTS) in the brainstem. The NTS is a key site for the integration of autonomic and sensory information. Both urocortin 1 (Ucn1) and the corticotropin-releasing factor type 2 receptor (CRF₂R) are expressed in the NTS. nih.govfrontiersin.org

Ucn1-immunoreactive projections are observed in the NTS, suggesting it is a target for urocortinergic signaling. nih.govcapes.gov.br The presence of CRF₂R in the NTS indicates that urocortins can directly influence neuronal activity in this nucleus. frontiersin.org Functionally, the NTS has been identified as a brainstem site where Ucn1 acts to reduce food intake. frontiersin.orgresearchgate.net Intracerebroventricular administration of Ucn1 increases c-fos mRNA levels in the caudal brainstem, including the NTS, an effect that is mediated by CRF₂ receptors. researchgate.net This highlights the role of the urocortin system in the NTS in regulating feeding behavior.

Peripheral Tissue Expression of Rat Urocortins

Gastrointestinal Tract (e.g., Stomach, Colon, Enteric Nervous System, Pancreatic Islets)

Urocortin (Ucn) mRNA is widely expressed in the gastrointestinal (GI) tract of rats, including the stomach, duodenum, small intestine, and colon. oup.comnih.gov Specifically, urocortin-containing cells have been localized to the submucosal and myenteric plexuses of the enteric nervous system (ENS), suggesting a role in regulating GI motor function. nih.gov

In the stomach, all three urocortins (Ucn1, Ucn2, and Ucn3) and the CRF₂ᵦ receptor are expressed. nih.gov Their expression levels can be regulated by inflammatory stimuli like lipopolysaccharide (LPS), which has been shown to increase the mRNA levels of all three urocortins in both the mucosa and the submucosa plus muscle layers of the stomach and colon. nih.govfrontiersin.org

Within the pancreas, urocortin 3 (Ucn3) is highly expressed in the islets. nih.govresearchgate.net Specifically, Ucn3 transcripts are abundant in insulin-producing beta cells. nih.govresearchgate.net The Ucn3 receptor, CRHR2, is expressed in somatostatin-producing delta cells within the islets. nih.gov This distinct localization suggests a paracrine role for Ucn3 in regulating islet hormone secretion. Ucn3 has been shown to stimulate the secretion of somatostatin, which in turn can inhibit insulin (B600854) release. nih.gov

Table 3: Urocortin Expression in the Rat Gastrointestinal Tract and Pancreas

Tissue/Cell Type Urocortin Type(s) Expression Details Associated Receptor Reference
Stomach Ucn1, Ucn2, Ucn3 mRNA expression in mucosa and submucosa/muscle layers. nih.govfrontiersin.org CRF₂ᵦ nih.gov
Colon Ucn1, Ucn2, Ucn3 mRNA expression in mucosa and submucosa/muscle layers. nih.gov CRF₂ᵦ nih.gov
Enteric Nervous System Urocortin mRNA in submucosal and myenteric plexuses. nih.gov - nih.gov
Pancreatic Islets (Beta cells) Urocortin 3 (Ucn3) High mRNA expression. nih.govresearchgate.net - nih.govresearchgate.net
Immune System Organs (e.g., Thymus, Spleen)

Urocortin (Ucn) mRNA is abundantly expressed in immune system organs of the rat, such as the thymus and spleen. oup.com This suggests that urocortin plays a role in modulating immune function. The expression of urocortin in these tissues can be influenced by the immune status of the animal. For instance, administration of lipopolysaccharide (LPS), a potent immune activator, leads to a time-dependent increase in thymic Ucn mRNA levels. oup.com In contrast, splenic Ucn mRNA levels have been shown to decrease following LPS treatment. oup.com

The regulation of urocortin expression in the thymus appears to be dependent on glucocorticoids. oup.com This indicates an interaction between the hypothalamic-pituitary-adrenal (HPA) axis and the peripheral urocortin system in the context of an immune response. Both corticotropin-releasing factor (CRF) and urocortin are positioned to influence immune functions, as their mRNA has been detected in rodent thymus and spleen. oup.com

Table 4: Urocortin Expression in Rat Immune System Organs

Organ Urocortin Type(s) Regulation Reference
Thymus Urocortin (Ucn) mRNA expression is increased by LPS and glucocorticoids. oup.com oup.com
Reproductive Organs (e.g., Uterus, Ovary, Testis, Pituitary)

Urocortins and their receptors are expressed in various reproductive organs in the rat, suggesting their involvement in reproductive processes.

In the female, urocortin 2 (Ucn2) mRNA is expressed in the uterus and ovary. researchgate.netbioscientifica.com In the uterus, Ucn2 expression is regulated by estrogens, which have been shown to downregulate its expression. bioscientifica.com Ucn2-like immunoreactivity has been detected in the endometrial gland epithelial cells of the uterus. bioscientifica.com In the ovary, urocortin and CRF receptors are expressed, and their levels can change during the ovarian cycle, suggesting a role in processes like luteal regression. oup.com The pituitary gland also expresses urocortins, where Ucn2 has been shown to have a paracrine inhibitory effect on gonadotropin secretion. bioscientifica.com

In the male, the testis expresses urocortins 1, 2, and 3. nih.gov Urocortin 1 (Ucn1) shows strong gene expression, while Ucn2 and Ucn3 are present at weaker levels. nih.gov Immunohistochemical studies have localized Ucn1 expression exclusively to the Leydig cells. nih.govspandidos-publications.com The expression of Ucn1 in the testis can be regulated, as alcohol administration has been shown to significantly increase its mRNA levels. spandidos-publications.com

Table 5: Urocortin Expression in Rat Reproductive Organs

Organ Urocortin Type(s) Localization/Regulation Reference
Uterus Urocortin 2 (Ucn2) Endometrial gland epithelial cells; downregulated by estrogens. bioscientifica.com bioscientifica.com
Ovary Urocortin, Ucn2 Expressed in steroidogenic luteal cells. researchgate.netoup.com researchgate.netoup.com
Testis Ucn1, Ucn2, Ucn3 Ucn1 is strongly expressed in Leydig cells. nih.govspandidos-publications.com nih.govspandidos-publications.com
Skeletal Muscle

The expression of urocortins and their receptors within skeletal muscle underscores their significant role in muscle physiology, including metabolism and structural integrity. Skeletal muscle in rats is a major peripheral site for the expression of specific urocortin family members and their cognate receptors, indicating a localized, paracrine or autocrine system of regulation.

Research has demonstrated that skeletal muscle tissue in rodents has high levels of expression for Urocortin 2 (Ucn2) and the corticotropin-releasing factor 2 receptor (CRFR2), its primary receptor. biovendor.comresearchgate.netpnas.org While Urocortin 3 (Ucn3) is not typically expressed in rat skeletal muscle, its expression can be experimentally induced. bioscientifica.com The presence of both the ligand (Ucn2) and its receptor (CRFR2) suggests that Ucn2 acts as a myokine, a peptide produced and released by muscle fibers to exert effects on the muscle itself or surrounding tissues. researchgate.net

Studies on ovariectomized (OVX) rats, a model for postmenopausal osteopenia, have investigated the structural effects of urocortin administration on different types of skeletal muscle. These studies provide insight into the influence of urocortin on muscle fiber characteristics. For instance, treatment with urocortin has been shown to positively affect the fiber diameter of the M. soleus, a muscle rich in slow-twitch fibers. frontiersin.org In contrast, no significant changes were observed in the fiber diameters of the M. gastrocnemius, which contains more fast-twitch fibers, after urocortin treatment in the same model. frontiersin.org

Table 1: Effect of Urocortin Treatment on Muscle Fiber Diameter in Ovariectomized Rats
Muscle TypeFiber TypeEffect of Urocortin TreatmentReference
M. soleusSlow-twitch (Type I)Positive influence on fiber diameter frontiersin.org
M. longissimusMixedEnhanced muscle fiber size at low doses frontiersin.org
M. gastrocnemiusFast-twitch (Type IIb)No significant difference in diameter frontiersin.org

From a molecular standpoint, the binding of urocortins to CRFR2 in skeletal muscle initiates several intracellular signaling cascades. Activation of CRFR2 stimulates the production of cyclic AMP (cAMP). researchgate.netnih.gov This increase in cAMP is a critical upstream event that leads to various downstream effects, including the activation of protein kinase A (PKA) and Exchange protein activated by cAMP (Epac). physiology.org

Further research has elucidated that Ucn2 overexpression promotes muscle hypertrophy through the activation of the Akt/mTOR and ERK1/2 signaling pathways. nih.gov It also exerts an anti-catabolic effect by reducing the transcription of atrogenes, such as atrogin-1, and decreasing autophagic flux. nih.gov In a similar vein, induced expression of Ucn3 in rat skeletal muscle has been found to activate both the AMPK and AKT pathways. bioscientifica.com This activation is associated with an increase in the mRNA levels of Insulin-like Growth Factor 1 (IGF1) and its receptor, which are crucial for muscle growth and glucose metabolism. bioscientifica.com

Table 2: Molecular Effects of Urocortins in Rat Skeletal Muscle
UrocortinSignaling Pathway/Target GeneObserved EffectReference
Urocortin 2 (Ucn2)cAMPIncreased production researchgate.netnih.gov
Urocortin 2 (Ucn2)Akt/mTOR pathwayActivation, promoting hypertrophy nih.gov
Urocortin 2 (Ucn2)ERK1/2 pathwayActivation nih.gov
Urocortin 2 (Ucn2)Atrogin-1 mRNADecreased levels nih.gov
Urocortin 2 (Ucn2)Insulin-induced Akt/ERK1/2 phosphorylationInhibition pnas.org
Urocortin 3 (Ucn3)AMPK pathwayActivation bioscientifica.com
Urocortin 3 (Ucn3)AKT pathwayActivation bioscientifica.com
Urocortin 3 (Ucn3)IGF1 and IGF1 receptor mRNAIncreased expression bioscientifica.com

Interestingly, while some studies point to the anabolic effects of urocortins via Akt activation, others suggest a more complex regulatory role in glucose metabolism. bioscientifica.comnih.gov For example, Ucn2 has been shown to inhibit insulin-induced phosphorylation of Akt and ERK1/2 in cultured skeletal muscle cells, suggesting it may function as a local negative regulator of insulin signaling and glucose uptake. pnas.org This highlights the multifaceted nature of urocortin signaling in skeletal muscle, where its effects may be context-dependent.

Receptor Pharmacology and Signal Transduction in Rat Models

Urocortin Receptor Subtypes (CRFR1, CRFR2) in Rats

Urocortins exert their effects by binding to two main types of corticotropin-releasing factor (CRF) receptors: CRFR1 and CRFR2. jneurosci.org These receptors, which belong to the G protein-coupled receptor superfamily, exhibit distinct ligand specificities and are differentially distributed throughout the rat's body. nih.govnih.gov

The binding affinities of urocortins and related peptides to CRF receptors determine their biological potency and specificity. Urocortin 1 (Ucn 1) binds with high affinity to both CRFR1 and CRFR2. nih.govfrontiersin.org In contrast, Urocortin 2 (Ucn 2) and Urocortin 3 (Ucn 3) are selective ligands for CRFR2, showing little to no significant binding to CRFR1. pnas.orgahajournals.org

Studies using radioligand binding assays have provided specific affinity values (Ki or Kd) for these interactions in rat models. For instance, [3H]-rat urocortin has been shown to bind with high affinity to rat CRFR1 and both splice variants of CRFR2 (CRFR2α and CRFR2β), with Kd values ranging from 0.18 to 0.31 nM. nih.gov Rat Urocortin (rUcn) has been observed to bind with high affinity to rat CRFR1, whether it is coupled to a G protein or not. nih.gov

The selectivity of these ligands is crucial for their distinct physiological roles. While Ucn 1 can activate both receptor subtypes, the selective action of Ucn 2 and Ucn 3 on CRFR2 allows for more targeted physiological responses. pnas.orgahajournals.org The differential binding affinities also extend to the corticotropin-releasing factor-binding protein (CRF-BP), which binds Ucn 1 with high affinity, thereby modulating its availability to bind to the receptors. researchgate.netbioscientifica.com

Table 1: Binding Affinity of Urocortins and Related Peptides to Rat CRF Receptors

LigandReceptor SubtypeBinding Affinity (Kd/Ki)Reference
Rat UrocortinCRFR10.18 - 0.31 nM (Kd) nih.gov
Rat UrocortinCRFR2α0.18 - 0.31 nM (Kd) nih.gov
Rat UrocortinCRFR2β0.18 - 0.31 nM (Kd) nih.gov
Urocortin 1CRFR1High Affinity nih.govfrontiersin.org
Urocortin 1CRFR2High Affinity nih.govfrontiersin.org
Urocortin 2CRFR2High Affinity, Selective pnas.orgahajournals.org
Urocortin 3CRFR2High Affinity, Selective pnas.orgahajournals.org
Corticotropin-Releasing Factor (CRF)CRFR1High Affinity frontiersin.org
Corticotropin-Releasing Factor (CRF)CRFR2Low Affinity nih.gov

This table is interactive. Click on the headers to sort the data.

The two primary splice variants of the CRFR2 gene in rats are CRFR2α and CRFR2β. nih.gov These isoforms differ in their N-terminal extracellular domain, which arises from alternative splicing of the gene. nih.gov This structural difference leads to a distinct tissue distribution.

CRFR2α mRNA is predominantly found in the central nervous system, with significant expression in regions like the lateral septum, hypothalamus, and olfactory bulb. nih.govoup.com In contrast, CRFR2β mRNA is expressed in the brain and is also abundant in peripheral tissues, particularly the heart and skeletal muscle. nih.gov Within the brain, CRFR2 mRNA is found in discrete areas including the lateral septal nucleus, bed nucleus of the stria terminalis, and ventromedial hypothalamic nucleus. oup.comnih.gov Developmental studies in the rat brain have shown that the expression patterns of CRFR2 mRNA change from the fetal stage to adulthood, suggesting age-specific roles for this receptor. escholarship.org

More recently, additional splice variants have been identified in rats. A truncated isoform of CRFR2α, denoted as CRF(2)alpha-tr, has been found in the rat amygdala, lateral septum, and hypothalamus. nih.gov Furthermore, in the rat stomach and esophagus, while CRFR2b is the most common isoform, transcripts for CRFR2a and a novel splice variant, CRF2a-3, have also been detected. nih.gov The differential distribution of these receptor isoforms suggests that urocortins can elicit tissue-specific and even brain region-specific responses.

Table 2: Distribution of CRFR2 Isoforms in Rats

IsoformPrimary LocationSpecific Brain RegionsPeripheral TissuesReference
CRFR2αCentral Nervous SystemLateral septum, hypothalamus, olfactory bulb, ventromedial hypothalamic nucleus, bed nucleus of the stria terminalis- nih.govoup.comnih.gov
CRFR2βBrain and PeripheryChoroid plexusHeart, skeletal muscle, stomach nih.govnih.govoup.com
CRF(2)alpha-trCentral Nervous SystemAmygdala, lateral septum, hypothalamus- nih.gov
CRF2a-3PeripheryStomach- nih.gov

This table is interactive. Click on the headers to sort the data.

Ligand Binding Selectivity and Affinity for Rat Urocortins

Intracellular Signaling Cascades Mediated by Rat Urocortins

Upon binding of urocortins to their receptors, a series of intracellular signaling cascades are initiated. These pathways ultimately mediate the diverse physiological effects of these peptides.

The primary signaling mechanism for CRF receptors involves their coupling to G proteins. Activation of both CRFR1 and CRFR2 typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. jneurosci.orgspandidos-publications.com This cAMP-dependent pathway is a well-established mechanism for urocortin action. For example, in rat tail arteries, urocortin-induced relaxation is mediated by a cAMP-dependent decrease in myofilament Ca2+ sensitivity. ahajournals.org In rat coronary arteries, urocortin stimulates the cAMP/PKA pathway. ahajournals.org

In addition to the cAMP pathway, urocortins can also modulate intracellular calcium (Ca2+) concentrations. Urocortin 3 has been shown to induce a concentration-dependent increase in cytosolic Ca2+ in neurons of the rat nucleus ambiguus. nih.gov This effect involves both Ca2+ influx through voltage-gated channels and Ca2+ release from the endoplasmic reticulum via inositol (B14025) 1,4,5-trisphosphate receptors. nih.gov In rat pheochromocytoma (PC12) cells, urocortin 2 has been observed to inhibit the increase in intracellular Ca2+ induced by L-type voltage-gated calcium channel activators. nih.gov

Beyond the classical G-protein coupled pathways, urocortins activate a variety of kinase signaling cascades. These pathways are crucial for mediating many of the cellular responses to urocortins, including cell survival, growth, and metabolism.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a significant downstream target of urocortin signaling. In diabetic rat hearts, urocortin has been shown to activate the Akt/GSK-3β signaling pathway, which is associated with its protective effects against myocardial fibrosis and inflammation. spandidos-publications.com Urocortin 3 can activate the PI3K-Akt pathway in rat skeletal muscle, which is linked to enhanced glucose disposal. nih.gov Similarly, urocortin 2 overexpression in mouse skeletal muscle activates the Akt/mTOR signaling pathway, promoting muscle hypertrophy. ufmg.br

The Mitogen-activated protein kinase (MAPK) pathways , including ERK1/2 and p38 MAPK, are also key mediators of urocortin action. In rat cardiomyocytes, urocortin induces the phosphorylation of ERK1/2 and p38 MAPK. bioscientifica.com The activation of the p42/p44 MAPK pathway by urocortin is implicated in its cardioprotective effects against ischemia/reperfusion injury. physiology.org Urocortin 1 has been shown to activate ERK1/2 in rat ventricular myocytes, contributing to its positive inotropic effect. oup.comoup.com Conversely, urocortin 2 has been found to reduce the phosphorylation of p38 MAPK in the context of cardioprotection from ischemia/reperfusion injury in rats. nih.govnih.gov

The signaling cascades initiated by urocortins ultimately converge on the regulation of transcription factors, thereby altering gene expression to produce long-term cellular changes. One notable example is the interaction with the Forkhead box O (FoxO) family of transcription factors.

In rat skeletal muscle, the expression of Urocortin 3 leads to increased phosphorylation of the forkhead transcription factor, which is associated with an increase in muscle fiber diameter. nih.gov In a mouse model, overexpression of urocortin 2 was found to reduce the transcriptional activity of FoxO in skeletal muscle, contributing to an anti-catabolic response. ufmg.br This suggests that by regulating FoxO activity, urocortins can influence processes such as protein metabolism and cell growth.

Physiological Roles of Rat Urocortins in Animal Models

Neuroendocrine Regulation by Rat Urocortins

Rat urocortins are key modulators of the neuroendocrine system, influencing the body's hormonal response to various stimuli. Their actions are primarily mediated through binding to CRF receptors, which are widely distributed in the brain and peripheral tissues. ontosight.ai

Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation

Urocortins are potent activators of the Hypothalamic-Pituitary-Adrenal (HPA) axis, a central stress response system. ontosight.aioup.com Intracerebroventricular administration of urocortin 3 in male rats has been shown to activate the HPA axis under basal conditions and enhance the adrenocorticotropic hormone (ACTH) response to restraint stress. oup.comnih.gov This activation leads to the release of ACTH from the pituitary gland, which in turn stimulates the adrenal cortex to produce glucocorticoids like corticosterone (B1669441). oup.comresearchgate.netmdpi.com

Studies have demonstrated that urocortin I (Ucn I) can increase the hypothalamic concentrations of both CRF and arginine-vasopressin (AVP), the primary secretagogues of ACTH. nih.govnih.gov This effect is dose-dependent and is associated with elevated plasma levels of ACTH and corticosterone. nih.gov The stimulatory effect of Ucn I on the HPA axis appears to be mediated by CRF receptor 1 (CRFR1), as the use of a CRFR1 antagonist inhibits the corticosterone response. nih.gov In contrast, urocortin II (Ucn II) and urocortin III (Ucn III) in rats primarily influence hypothalamic CRF concentration without significantly affecting AVP levels. nih.gov

The regulation of urocortin expression itself is influenced by the HPA axis. For instance, adrenalectomy leads to a marked increase in urocortin 3 mRNA expression in the rostral perifornical hypothalamic area, an effect that is reversed by corticosterone replacement. oup.comnih.gov This indicates a negative feedback loop where glucocorticoids regulate urocortin expression. researchgate.netbioinformation.net

Table 1: Effects of Urocortins on HPA Axis Components in Rats

Urocortin Effect on Hypothalamic CRF Effect on Hypothalamic AVP Resulting Plasma ACTH Levels Resulting Plasma Corticosterone Levels Primary Receptor Involved
Urocortin I CRFR1
Urocortin II No significant change Not specified
Urocortin III No significant change Not specified

This table summarizes the general findings from studies on the effects of different urocortins on the HPA axis in rats. The arrows indicate an increase.

Sympathoadrenomedullary System Activation

In addition to their influence on the HPA axis, rat urocortins also activate the sympathoadrenomedullary (SAM) system. Intracerebroventricular injection of urocortin 3 leads to a significant increase in circulating catecholamines, namely epinephrine (B1671497) and norepinephrine (B1679862). oup.comnih.gov This provides direct evidence of increased sympathoadrenomedullary and sympathoneural activity. oup.com The elevated blood glucose and lowered insulin-to-glucose ratios observed following urocortin 3 administration further suggest an increase in sympathetic activity. oup.comnih.gov Central injections of urocortin have been shown to increase whole-body oxygen consumption and body temperature, effects that are prevented by a ganglionic blocker, indicating that these thermogenic responses are mediated through the activation of sympathetic outflow. unav.edu

Regulation of Vasopressin Secretion

The interaction between urocortins and vasopressin (AVP), a hormone involved in regulating water balance and blood pressure, is complex. While Ucn I has been shown to increase hypothalamic AVP concentration, this effect does not appear to be directly involved in the HPA axis response to Ucn I. nih.gov Interestingly, central administration of urocortin has been found to inhibit the release of AVP in response to hyperosmolality in conscious rats, suggesting an inhibitory role in the osmoregulation of AVP. nih.gov In contrast, intracerebroventricular administration of urocortin 3 has been shown to increase vasopressin mRNA expression in the parvocellular division of the hypothalamic paraventricular nucleus. oup.comnih.gov These seemingly contradictory findings suggest that the effect of urocortins on vasopressin secretion may be context-dependent and mediated by different urocortin peptides and receptor subtypes.

Pituitary Hormone Secretion Control

Urocortins can directly influence the secretion of hormones from the pituitary gland. Urocortin is expressed in the pituitary and is thought to modulate pituitary function locally. nih.gov Specifically, urocortin 2 (Ucn 2) is found in the proopiomelanocortin (POMC) cells of the rat pituitary. nih.govbioscientifica.com The synthesis and secretion of Ucn 2 in these cells are positively regulated by CRF and negatively regulated by glucocorticoids. nih.govbioscientifica.com

Furthermore, pituitary Ucn 2 appears to play a role in regulating gonadotropin secretion. It has been shown to suppress the secretion of gonadotropins, and this inhibitory action is likely mediated through CRF type 2 receptors (CRFR2) expressed on gonadotrophs. bioscientifica.comresearchgate.net This suggests a paracrine mechanism where Ucn 2 produced by corticotrophs acts on neighboring gonadotrophs to modulate their function. bioscientifica.com

Table 2: Regulatory Effects of Urocortin 2 on Pituitary Hormone Secretion in Rats

Cell Type Regulatory Factor Effect on Ucn 2 mRNA Effect on Ucn 2 Secretion Target Cell Effect on Target Hormone Secretion
Corticotroph CRF - -
Corticotroph Glucocorticoids - -
Corticotroph - - - Gonadotroph ↓ Gonadotropins

This table illustrates the regulation of urocortin 2 in pituitary corticotrophs and its subsequent paracrine effect on gonadotrophs in rats. The arrows indicate an increase (↑) or decrease (↓).

Central Nervous System Functions of Rat Urocortins

Beyond their neuroendocrine roles, rat urocortins are integral to various functions within the central nervous system (CNS), particularly in orchestrating the body's response to stress and in adaptation mechanisms. ontosight.airesearchgate.net

Stress Response and Adaptation Mechanisms

Urocortins are key mediators of the behavioral and physiological responses to stress. ontosight.aioup.comresearchgate.net They are part of an ancient and evolutionarily conserved stress hormone-receptor system that helps initiate stress responses and restore homeostasis. researchgate.net The expression of urocortins in the brain is altered by prolonged and varied stress. researchgate.netbioinformation.net For example, restraint stress increases urocortin 3 mRNA levels in the medial amygdala. oup.comnih.gov

The actions of urocortins in the stress response are mediated through both CRFR1 and CRFR2. oup.com While CRF primarily acts via CRFR1 to mediate the initial stress response, urocortins, particularly those that preferentially bind to CRFR2, are thought to be involved in the fine-tuning and adaptation phases of the stress response. oup.commdpi.com The urocortin-CRFR2 system is implicated in "stress coping" responses. mdpi.com

The anatomical distribution of urocortins and their receptors within the CNS, including in the amygdala, hippocampus, and paraventricular nucleus of the hypothalamus, places them in a prime position to modulate the neural circuitry of stress. oup.com For instance, urocortin 3-positive neurons are found predominantly in the hypothalamus and medial amygdala, with fibers projecting to limbic structures, suggesting a role in modulating behavioral and hormonal responses to stress. oup.comnih.govbiovendor.com

Behavioral Modulation (e.g., Anxiety-Like Behaviors, Exploratory Behavior, Social Memory)

In rat models, urocortins have been shown to be significant modulators of various behaviors, particularly those related to anxiety, exploration, and social interactions. Intracerebroventricular administration of urocortin reduces exploratory behavior in the elevated plus maze test, a common method for assessing anxiety-like behavior in rodents. nih.gov Similarly, direct injection of urocortin into the amygdala, a brain region critically involved in processing fear and anxiety, elicits anxiety-like responses in the social interaction test. nih.gov Repeated, low-dose administration of the urocortin 1 (Ucn1) receptor agonist into the basolateral amygdala of rats has been shown to induce long-lasting anxiety-like behaviors. nih.gov

The anxiogenic, or anxiety-producing, effects of urocortin are further highlighted by studies where its injection into the basolateral amygdala increased c-Fos expression in serotonergic neurons, indicating neuronal activation in pathways associated with anxiety. nih.gov Interestingly, the specific behavioral effects of urocortin can be site-dependent within the brain. For instance, while administration into the basolateral amygdala produces broad anxiogenic effects, its application in the bed nucleus of the stria terminalis (BNST) appears to selectively induce social anxiety without affecting panic-like responses. nih.gov

Regarding social behavior, the corticotropin-releasing factor (CRF) system, to which urocortins belong, plays a complex role. nih.gov Urocortins have been implicated in modulating social interaction, which is often used as a measure of anxiety. nih.gov While much of the research has focused on the anxiogenic properties of these peptides, there is also evidence suggesting their involvement in social memory. Studies in rodents have shown that urocortin 3 (Ucn3) and its receptor, corticotropin-releasing factor receptor 2 (CRF-R2), are involved in social discrimination abilities and the formation of social memories. oup.comhaifa.ac.il Specifically, mice lacking Ucn3 exhibit prolonged social memory. pnas.org The medial nucleus of the amygdala (MeA) is a key site for these effects, where urocortins interact with other neuromodulators like oxytocin (B344502) to influence social information processing. oup.compnas.org

Table 1: Effects of Rat Urocortin on Behavioral Modulation

Behavioral Paradigm Brain Region Targeted Observed Effect in Rats
Elevated Plus Maze Intracerebroventricular Reduced exploratory behavior nih.gov
Social Interaction Test Amygdala Increased anxiety-like behavior nih.govnih.gov
Social Interaction Test Bed Nucleus of the Stria Terminalis (BNST) Selectively increased social anxiety nih.gov
Social Discrimination Medial Amygdala (MeA) Modulation of social recognition memory (inferred from rodent studies) oup.comhaifa.ac.ilpnas.org

Regulation of Food Intake and Energy Homeostasis

Urocortins are potent regulators of food intake and energy balance in rats. When administered centrally, either intracerebroventricularly or directly into specific hypothalamic nuclei, urocortin consistently and potently suppresses food intake. physiology.orgphysiology.orgnih.gov This anorectic effect is observed in various feeding paradigms, including in free-feeding animals and in those stimulated to eat by other neuropeptides like neuropeptide Y (NPY). nih.govjneurosci.org The hypothalamic paraventricular nucleus (PVN) and the ventromedial hypothalamic nucleus (VMN) are key sites where urocortin acts to inhibit feeding behavior. physiology.orgjneurosci.org

The mechanisms underlying urocortin's role in energy homeostasis are multifaceted. Urocortin administration into the PVN has been shown to increase plasma levels of leptin, a hormone involved in regulating energy balance, and to modulate the expression of uncoupling proteins (UCPs) in adipose and muscle tissues. jneurosci.org Specifically, it increases UCP-1 mRNA in brown adipose tissue, which is involved in thermogenesis, and decreases UCP-3 mRNA in skeletal muscle. jneurosci.org Furthermore, urocortin can alter the utilization of energy substrates, promoting fat oxidation as indicated by a reduction in the respiratory quotient. nih.gov The anorectic and metabolic effects of urocortin appear to be mediated through the CRF2 receptor. physiology.org

Table 2: Effects of Rat Urocortin on Food Intake and Energy Homeostasis

Parameter Route of Administration Observed Effect in Rats
Food Intake Intracerebroventricular, Intra-hypothalamic (PVN, VMN) Potent decrease physiology.orgphysiology.orgnih.govjneurosci.org
Oxygen Consumption Intracerebroventricular Significant increase pnas.orgphysiology.orgphysiology.org
Body Temperature Intracerebroventricular Significant increase pnas.orgphysiology.org
Plasma Leptin Intra-PVN Significant increase jneurosci.org
UCP-1 mRNA (BAT) Intra-PVN Increased expression jneurosci.org
UCP-3 mRNA (Muscle) Intra-PVN Decreased expression jneurosci.org
Respiratory Quotient Intra-PVN Reduction, indicating enhanced fat oxidation nih.gov

Neurotransmission and Synaptic Plasticity

Urocortins exert significant modulatory effects on neurotransmission and synaptic plasticity in the rat brain, particularly within limbic structures like the amygdala and hippocampus, which are crucial for emotional processing and memory. Urocortin I (Ucn I) has been shown to modulate excitatory glutamatergic transmission, a fundamental process for neuronal communication. jci.orgjnmjournal.org The effects of urocortin are complex and can be region-specific, sometimes producing opposing actions depending on the brain nucleus. For example, in the central nucleus of the amygdala (CeA), Ucn I facilitates synaptic responses through CRF2 receptor-mediated mechanisms. jci.orgjnmjournal.org

A key aspect of urocortin's function is its role in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is thought to be the cellular basis of learning and memory. Repeated administration of urocortin into the basolateral amygdala (BLA) can induce a long-lasting state of hyperexcitability, characterized by a reduction in inhibitory postsynaptic potentials. This form of plasticity is dependent on the activation of NMDA receptors and the subsequent activation of calcium-calmodulin-dependent protein kinase II (CaMKII), suggesting a mechanism by which stress-related peptides can induce persistent changes in brain circuitry.

In the hippocampus, a brain region critical for memory formation, corticotropin-releasing factor (CRF) and related peptides like urocortin have been implicated in long-term potentiation (LTP), a form of synaptic plasticity associated with memory. nih.gov Studies have shown that CRF can produce a long-lasting enhancement of synaptic efficacy in the dentate gyrus of the rat hippocampus. nih.gov This CRF-induced potentiation requires both RNA and protein synthesis, highlighting its role in long-term changes in neuronal function. nih.gov In the medial amygdala, urocortin 3 (Ucn3) can modulate synaptic plasticity in the pathway from the accessory olfactory bulb to the MeA, turning what would be long-term depression (LTD) into LTP when co-administered with oxytocin. oup.compnas.org This suggests a sophisticated interplay of neuromodulators in shaping synaptic responses to social cues.

Table 3: Effects of Rat Urocortin on Neurotransmission and Synaptic Plasticity

Brain Region Effect Mediating Receptors/Pathways
Central Nucleus of the Amygdala (CeA) Facilitation of excitatory glutamatergic transmission jci.orgjnmjournal.org CRF2 receptor jci.orgjnmjournal.org
Basolateral Amygdala (BLA) Induction of long-lasting hyperexcitability NMDA receptor, CaMKII
Hippocampus (Dentate Gyrus) Long-lasting potentiation of synaptic efficacy nih.gov Requires RNA and protein synthesis nih.gov
Medial Amygdala (MeA) Modulation of synaptic plasticity (LTD to LTP) oup.compnas.org CRF-R2, in combination with oxytocin oup.compnas.org

Cardiovascular System Regulation by Rat Urocortins

Blood Pressure and Heart Rate Control

Urocortins play a significant role in the central and peripheral regulation of cardiovascular function in rats, influencing both blood pressure and heart rate. Systemic (intravenous) administration of urocortin typically produces a decrease in mean arterial pressure accompanied by an increase in heart rate. haifa.ac.il This hypotensive effect is potent and sustained. haifa.ac.il

In contrast, the central effects of urocortins on blood pressure can be more varied. While some studies report that intracerebroventricular injection of urocortin causes a mild increase in blood pressure, others have shown that microinjection into specific brain regions involved in cardiovascular control leads to a decrease in blood pressure. For instance, microinjection of Ucn1 into the nucleus tractus solitarii (NTS), a key site for processing baroreceptor information, results in a significant reduction in both arterial blood pressure and heart rate. pnas.org Similarly, microinjections of urocortins (UCN1, UCN2, and UCN3) into the hypothalamic arcuate nucleus (ARCN) also elicit decreases in mean arterial pressure and heart rate. The bradycardic (heart rate-lowering) effects of urocortin in the ARCN are mediated in part by the activation of the vagus nerves. The cardiovascular effects of urocortin in the NTS and ARCN are mediated by both CRF-R1 and CRF-R2 receptors. pnas.org

Table 4: Cardiovascular Effects of Rat Urocortin

Administration Route / Brain Region Effect on Blood Pressure Effect on Heart Rate
Intravenous (Systemic) Decrease haifa.ac.il Increase haifa.ac.il
Intracerebroventricular (Central) Mild Increase -
Nucleus Tractus Solitarii (NTS) Decrease pnas.org Decrease pnas.org
Hypothalamic Arcuate Nucleus (ARCN) Decrease Decrease

Sympathetic Outflow Modulation

Urocortins are potent modulators of the sympathetic nervous system, which plays a crucial role in regulating cardiovascular function and energy metabolism. Central administration of urocortin stimulates sympathetic outflow, leading to a range of physiological responses. pnas.orgphysiology.org This activation of the sympathetic nervous system contributes to the observed increases in whole-body oxygen consumption and body temperature. pnas.orgphysiology.org The thermogenic effect of central urocortin can be prevented by a ganglionic blocker, confirming its dependence on sympathetic activation. pnas.orgphysiology.org

Gastrointestinal System Function of Rat Urocortins

Urocortins and their receptors are expressed throughout the rat gastrointestinal (GI) tract and play a significant role in modulating its function, including motility and secretion. oup.com The expression of urocortins has been identified in various layers of the stomach and intestines, including the mucosa, submucosa, muscle layers, and within the enteric nervous system.

In terms of gastric function, both central and peripheral administration of urocortins can inhibit gastric emptying. nih.govoup.comjneurosci.org This effect is primarily mediated through the CRF2 receptor. nih.govoup.com For example, intracisternal injection of urocortin 2 in rats delays gastric emptying through sympathetic pathways. jneurosci.org In conscious fed rats, intracisternal urocortin dose-dependently inhibits the emptying of a solid meal. nih.gov

In the intestines, the effects of urocortins can be segment-specific and receptor-dependent. Peripheral administration of urocortin 1 stimulates colonic propulsive motor function, an effect that mimics the response to stress. oup.com This stimulation of colonic motility is mediated by the CRF1 receptor. oup.com The actions of peripherally administered urocortins on the GI tract can involve direct activation of myenteric neurons. Beyond motility, urocortins are also implicated in the regulation of intestinal permeability. The differential expression and receptor selectivity of the various urocortin peptides allow for a complex and nuanced regulation of gastrointestinal physiology. oup.comphysiology.org

Table 5: Gastrointestinal Effects of Rat Urocortin

GI Function Route of Administration Observed Effect in Rats Mediating Receptor
Gastric Emptying Central (Intracisternal/ICV), Peripheral Inhibition/Delay nih.govoup.comjneurosci.org CRF2 nih.govoup.com
Colonic Motility Peripheral Stimulation of propulsion oup.com CRF1 oup.com
Intestinal Permeability - Modulation -

Gastric Motility and Emptying

Urocortins, particularly Urocortin 1 (Ucn1), have been shown to be potent inhibitors of gastric motility and emptying in rat models. Central administration of rat Ucn1 into the cerebrospinal fluid dose-dependently suppresses gastric corpus contractions that are stimulated by central vagal activation. nih.gov This inhibitory action is mediated primarily through corticotropin-releasing factor 2 (CRF2) receptors. nih.gov Studies using selective CRF receptor antagonists have confirmed that the inhibitory effect of intracisternally injected rat Ucn1 on gastric motility is prevented by a CRF2 antagonist, but not by a CRF1 antagonist. nih.gov

Furthermore, intracisternal injection of rat Ucn1 significantly inhibits the emptying of a solid meal in conscious rats. nih.gov This delay in gastric emptying is a potent and long-lasting effect. nih.gov The inhibitory action of peripherally administered urocortin on gastric emptying is also primarily mediated by CRF2 receptors. physiology.orgnih.gov This is supported by findings where the effect of intraperitoneal urocortin was blocked by a selective CRF2 antagonist. physiology.orgnih.gov The delay in gastric emptying induced by urocortins is considered a potential mechanism contributing to their observed effects on reducing food intake. frontiersin.org

The regulation of gastric emptying by urocortins is also linked to glucose homeostasis. For instance, subcutaneous administration of Urocortin 3 (Ucn3) in rats strongly inhibits gastric emptying following an oral glucose challenge. nih.govresearchgate.net This effect is thought to be a direct inhibition of gastrointestinal motility. nih.gov

Table 1: Effect of Rat Urocortin 1 on Gastric Emptying

Treatment Group Gastric Emptying (%)
Saline (i.c.) 50.4 ± 3.2
Rat Ucn1 (0.3 µg, i.c.) 56.1 ± 6.5
Rat Ucn1 (0.6 µg, i.c.) 19.5 ± 6.6*
Rat Ucn1 (1 µg, i.c.) 4.5 ± 4.5*

*p<0.05 compared to saline control. Data from conscious rats after a solid meal. nih.gov

Colonic Motility

In contrast to its inhibitory effects on the upper gastrointestinal tract, urocortin, specifically Urocortin 1, generally stimulates colonic motility in rats. Studies on isolated, vascularly perfused rat colon have demonstrated that Urocortin 1 increases motility in both the proximal and distal colon in a concentration-dependent manner. koreamed.org This stimulatory effect appears to be mediated through local muscarinic cholinergic receptors, as it is significantly decreased by the presence of atropine (B194438). koreamed.org However, tetrodotoxin, which blocks nerve conduction, did not inhibit the motility induced by Urocortin 1, suggesting a direct action on postganglionic neurons or smooth muscle cells. koreamed.orgphysiology.org

The central administration of urocortins can also influence colonic motility. For example, intracerebroventricular injection of Urocortin 3 has been shown to accelerate colonic motility in rats. physiology.org The effects of urocortins on colonic motility are often linked to stress responses, where these peptides play a role in mediating the gastrointestinal changes associated with stress. physiology.orgnih.gov It has been suggested that the stimulation of colonic motor function by peripheral corticotropin-releasing factor (CRF) and urocortins is a CRF1 receptor-mediated action. researchgate.net

Table 2: Effect of Rat Urocortin 1 on Proximal and Distal Colonic Motility

Urocortin 1 Concentration (pM) Proximal Colon Motility Increase (%) Distal Colon Motility Increase (%)
13.8 20.4 ± 7.2* 3.3 ± 3.3
138 48.4 ± 20.9* 7.8 ± 7.8
277 67.0 ± 25.8* 71.1 ± 28.6*
1,388 64.2 ± 20.9* 87.4 ± 32.5*

*p<0.05 vs. basal values. koreamed.org

Enteric Nervous System Modulation

Urocortin plays a significant role in modulating the enteric nervous system (ENS) in rats. Urocortin mRNA has been found to be expressed in the submucosal and myenteric plexuses throughout the duodenum, small intestine, and colon. nih.gov This localization suggests that urocortin acts as a key regulator of gastrointestinal motor function directly within the gut wall. nih.gov

Studies have shown that Urocortin 1 exerts its effects on colonic contractility by acting on the ENS to enhance both cholinergic and serotonergic neurotransmission. physiology.org This is supported by the finding that the contractile effects of Urocortin 1 are abolished by atropine and 5-HT antagonists. physiology.org Furthermore, Urocortin 1 has been observed to be colocalized with choline (B1196258) acetyltransferase (ChAT) and 5-HT in some neuronal cells of the myenteric plexus, providing further evidence for its role as a neuromodulator in the ENS. physiology.org The actions of Urocortin 1 on the ENS are primarily mediated through CRF1 receptors. physiology.org

Metabolic Regulation by Rat Urocortins

Glucose Homeostasis (e.g., Gastric Emptying, Glucose Absorption, Insulin (B600854) Secretion)

Rat urocortins, particularly Urocortin 3, play a multifaceted role in glucose homeostasis. Subcutaneous administration of Ucn3 in rats has been shown to potently inhibit gastric emptying and the absorption of glucose following an oral glucose challenge. nih.govresearchgate.net This inhibition of gastrointestinal motility is a key mechanism through which urocortins can influence postprandial glucose levels. nih.gov The cognate receptor for Ucn3, CRHR2, is found in the gastric submucosal plexus, suggesting a direct regulatory pathway. nih.gov

Furthermore, urocortins can directly affect pancreatic islet function. Urocortin 3 has been shown to stimulate the secretion of both insulin and glucagon (B607659) from isolated rat islets, an effect mediated through the CRFR2 receptor. phoenixbiotech.netmdpi.com In vivo studies in rats have confirmed that intravenous injection of Ucn3 leads to a significant increase in plasma glucagon, followed by a rise in plasma glucose and insulin levels. phoenixbiotech.net

Energy Expenditure and Thermogenesis

Urocortins are implicated in the central regulation of energy balance by increasing energy expenditure and thermogenesis. frontiersin.org Intracerebroventricular (i.c.v.) injection of urocortins in rats leads to an increase in oxygen consumption and elevates body temperature, indicating a rise in energy expenditure. frontiersin.orgunav.edunih.gov This effect is mediated through the activation of the sympathetic nervous system. unav.edunih.gov The ganglionic blocker chlorisondamine (B1215871) can prevent the increase in colonic temperature induced by central urocortin administration, confirming the involvement of sympathetic outflow. unav.edunih.gov

The thermogenic effects of urocortins are linked to the activation of brown adipose tissue (BAT). frontiersin.org For instance, microinjection of Urocortin 1 into the paraventricular nucleus (PVN) of the hypothalamus increases the thermogenic capacity by elevating uncoupling protein-1 (UCP-1) mRNA levels in BAT, particularly during periods of food restriction. frontiersin.org The CRF2 receptor appears to be a major player in mediating the effects of urocortins on energy expenditure. frontiersin.org

Immune System Modulation by Rat Urocortins

Urocortins are potent immunoregulators within the gastrointestinal tract, capable of exerting both pro- and anti-inflammatory effects. In a rat model of colitis, Urocortin 1 (Ucn1) expression was found to be altered during the course of the inflammation. physiology.org Initially, Ucn1 mRNA levels decreased, but they subsequently increased, which was associated with a rise in the number of Ucn1-immunoreactive inflammatory cells. physiology.org This suggests a dynamic role for Ucn1 in the pathogenesis and resolution of intestinal inflammation.

The immunomodulatory effects of urocortins are largely mediated through their receptors, particularly the CRF2 receptor. Knockdown of the CRF2 receptor, but not the CRF1 receptor, during colitis in rats was found to significantly decrease the macroscopic spread of ulceration. physiology.org However, this knockdown also slowed the resolution of edema and was associated with persistently elevated myeloperoxidase activity, indicating an uncoordinated immune response. physiology.org This highlights the pivotal role of local CRF2 activation in both the spread of colitis and the subsequent resolution of edema. physiology.org

Urocortins are also expressed in peripheral immune tissues such as the thymus and spleen. oup.com Immune activation with lipopolysaccharide (LPS) has been shown to increase Ucn1 mRNA levels in the rat thymus, an effect that appears to be induced by the activation of the hypothalamic-pituitary-adrenal (HPA) axis. oup.com Furthermore, Urocortin 1 can induce the release of cytokines, participating in the complex signaling network of the immune response. spandidos-publications.com

Anti-inflammatory Effects

Urocortin (Ucn), a peptide related to corticotropin-releasing hormone (CRH), demonstrates significant anti-inflammatory properties in various rat models. Systemically administered urocortin has been shown to inhibit heat-induced paw edema in rats. nih.gov In a carrageenin-induced subcutaneous inflammation model, urocortin reduced inflammatory exudates by approximately 30%. nih.gov However, it is noted that urocortin also induces hypotension, and this reduction in blood pressure may contribute to its anti-edema effects, suggesting that the mechanism might be nonspecific and linked to altered hemodynamics rather than a direct anti-inflammatory action in some models. nih.gov

In a rat model of trinitrobenzene sulfonic acid (TNBS)-induced colitis, urocortin 1 (Ucn1) plays a complex role in the inflammatory process. nih.gov During colitis, Ucn1 mRNA levels initially decrease but then rise by day 6, which is associated with an increase in Ucn1-immunoreactive inflammatory cells. nih.gov This suggests that a balanced increase in Ucn1 is important for resolving inflammation. nih.gov The anti-inflammatory actions in this context are linked to the activation of the corticotropin-releasing factor 2 (CRF2) receptor, which appears pivotal for the resolution of edema. nih.gov

Further studies indicate that urocortin can modulate neuroinflammation. In a lipopolysaccharide (LPS)-induced neuroinflammatory model of Parkinson's disease in rats, urocortin protected the substantia nigra from dopamine (B1211576) depletion and loss of tyrosine hydroxylase activity, indicating a preservation of dopaminergic cells. researchgate.net This protective effect was mediated via CRF1 receptors, which are known to have anti-inflammatory effects in peripheral tissues. researchgate.net Urocortin has also been shown to possess a direct anti-inflammatory effect on rat Kupffer cells and can suppress inflammatory responses from microglia. aai.org

Table 1: Summary of Urocortin's Anti-inflammatory Effects in Rat Models

Model Key Findings Proposed Mechanism Citation
Carrageenin-induced subcutaneous inflammation Reduced inflammatory exudate volume. Potential nonspecific effect secondary to hypotension. nih.gov
TNBS-induced colitis Modulates inflammation resolution; Ucn1 levels increase during the resolution phase. Mediated by CRF2 receptor activation, essential for edema resolution. nih.gov
LPS-induced neuroinflammation Preserved dopaminergic neurons in the substantia nigra. Action via CRF1 receptors, which have peripheral anti-inflammatory roles. researchgate.net
In vitro (Kupffer cells, microglia) Suppressed inflammatory responses. Direct anti-inflammatory action. aai.org

Immunoregulatory Actions in Peripheral Tissues

Urocortins are potent immunoregulators in peripheral tissues, including the gastrointestinal (GI) tract and lymphoid organs. nih.govbioscientifica.com In the rat GI tract, Ucn1 is ubiquitously expressed under normal conditions in epithelial cells, immune cells of Peyer's patches, and neurons of the submucosal and myenteric plexuses. nih.gov During inflammation, the expression and number of Ucn1-positive cells change, indicating its active role in the local immune response. nih.govphysiology.org The peptide family can exert both pro- and anti-inflammatory effects, and their actions are mediated by CRF receptors. nih.gov

Research has demonstrated the presence of Ucn mRNA in the rat spleen and thymus. bioscientifica.com A comprehensive study of mRNA abundance in various rat tissues revealed the following rank order for Ucn: heart ≥ brain > thymus > spleen. bioscientifica.com The presence of both urocortin and its receptors (CRF-R1 and CRF-R2) in resting immune cells suggests a foundational role in immune surveillance and response. bioscientifica.com Particularly in the rat thymus, Ucn expression is predominant, highlighting its potential importance in T-cell development and function. bioscientifica.com

In a rat model of colitis, the immunoregulatory function of Ucn1 is closely tied to CRF2 receptor signaling. nih.gov Knockdown of the CRF2 receptor, but not the CRF1 receptor, resulted in an uncoordinated immune response, where edema resolution was slowed and myeloperoxidase activity remained high. nih.gov This indicates that local CRF2 activation by urocortin is critical for orchestrating the proper sequence of immune events required for tissue repair. nih.gov Urocortins can also influence the release of cytokines, such as IL-6, from various cell types, further underscoring their role as modulators of the immune system. nih.gov

Reproductive System Modulation by Rat Urocortins

Leydig Cell Function

Research indicates that urocortin 1 (Ucn1) is present in the rat testes and plays an inhibitory role in Leydig cell function. nih.govoup.comnih.gov While initial studies focused on corticotropin-releasing factor (CRF), subsequent research has shown that Ucn1, not CRF, is the more prominent peptide in rat Leydig cells. nih.govnih.gov

In rat models, Ucn1 has been shown to significantly blunt the testosterone (B1683101) response to human chorionic gonadotropin (hCG). nih.govoup.com This inhibitory effect occurs regardless of whether Ucn1 is administered systemically or directly into the testes. nih.gov The action is mediated through the CRF type 1 receptor (CRFR1), as the effect is mimicked by a CRFR1-selective agonist (Stressin 1) but not by CRFR2-selective agonists (Ucn 2 or Ucn 3). nih.govoup.com Furthermore, the inhibitory influence of Ucn1 is not dependent on the pituitary, as blocking GnRH receptors does not interfere with its effect. nih.gov This points to a direct, local (paracrine or autocrine) regulation within the testis. nih.govoup.com Challenges such as alcohol exposure have been shown to increase testicular Ucn1 gene expression, suggesting a role for this peptide in stress-induced suppression of androgen levels. nih.govnih.gov

Table 2: Effect of Urocortin-Related Peptides on hCG-Stimulated Testosterone in Rats

Peptide Administered Receptor Affinity Effect on Testosterone Response Citation
Urocortin 1 (Ucn 1) Mixed CRFR1/CRFR2 Significantly blunted nih.govoup.com
Stressin 1 CRFR1-selective Significantly blunted oup.com
Urocortin 2 (Ucn 2) CRFR2-selective No significant effect nih.govoup.com
Urocortin 3 (Ucn 3) CRFR2-selective No significant effect nih.govoup.com

Uterine and Ovarian Function

Urocortins and their receptors are expressed in the female reproductive tract of the rat, including the uterus and ovaries, where they appear to have regulatory functions. bioscientifica.comnih.gov Urocortin 2 (Ucn2) expression in the rat uterus is influenced by the hormonal environment. bioscientifica.com Ucn2 mRNA levels are higher in immature and aged rats compared to mature, cycling rats. bioscientifica.com During the estrous cycle of mature rats, Ucn2 expression is significantly higher in the diestrus phase, when estrogen levels are low, compared to the proestrus phase. bioscientifica.com Administration of estradiol (B170435) or a specific estrogen receptor α (ERα) agonist significantly decreases Ucn2 mRNA expression in the uterus of ovariectomized rats, indicating that estrogens downregulate uterine Ucn2 expression. bioscientifica.com This suggests an inhibitory role for Ucn2 that is modulated by ovarian steroids. bioscientifica.com

In the ovary, urocortin is thought to act as a local regulator of steroidogenesis, particularly during the regression of the corpus luteum. oup.com While much of the detailed research has been conducted in human tissues, the presence of CRF and its receptors in the rat ovary suggests similar local modulatory systems. oup.com In vitro studies have shown that both urocortin and CRF can increase uterine contractility, an effect induced by prostaglandin (B15479496) F2α, suggesting a role in the physiological processes of the uterus. nih.gov

Influence on Puberty Onset

The urocortin/CRF system plays a significant role in modulating the timing of puberty in female rats, primarily acting as an inhibitory signal. nih.govnih.gov Central administration of CRF in prepubertal female rats has been shown to delay the onset of puberty. nih.govnih.gov Conversely, the administration of a CRF receptor antagonist can advance the onset of puberty, indicating that an endogenous CRF/urocortin tone provides a brake on the maturation of the reproductive axis. nih.gov

Urocortin 3 (Ucn3), which acts on the CRF type 2 receptor (CRFR2), is found in abundance in the posterodorsal medial amygdala (MePD), a brain region involved in processing stress signals. nih.gov Selective activation of these Ucn3 neurons in the MePD during development delays puberty and suppresses the frequency of luteinizing hormone (LH) pulses. nih.gov This demonstrates that signaling through the Ucn3/CRFR2 pathway within the amygdala is a key component of the neural circuitry that inhibits the GnRH pulse generator and regulates pubertal timing. nih.gov Stressors, such as predator odor, can delay puberty in female rats, an effect that is associated with changes in CRF expression in brain regions that regulate the reproductive axis. nih.gov

Skeletal Muscle Function and Metabolism

Urocortins have emerged as significant modulators of skeletal muscle mass and metabolism in rat models. Research shows that activation of the corticotropin-releasing factor 2 receptor (CRF2R) can prevent the loss of skeletal muscle mass associated with various atrophy-inducing conditions. oup.com Administration of Urocortin II, a CRF2R-selective agonist, was found to inhibit muscle mass loss resulting from corticosteroid treatment and nerve damage in mice and rats. oup.comfrontiersin.org

In a study using ovariectomized (OVX) rats as a model for postmenopausal estrogen deficiency, urocortin treatment demonstrated a positive effect on the musculus soleus, where it increased muscle fiber diameter. frontiersin.orgnih.govresearchgate.net This suggests a potential role for urocortin in counteracting muscle decline associated with hormonal changes. frontiersin.orgnih.gov

Beyond preserving muscle mass, urocortins also influence muscle metabolism. Local expression of Urocortin 3 (Ucn3) in the skeletal muscle of rats was found to enhance glucose disposal. bioscientifica.com This effect was associated with an increase in glucose transporters GLUT1 and GLUT4 and the activation of key signaling pathways involved in insulin sensitivity, including the AKT and AMP-activated protein kinase (AMPK) pathways. bioscientifica.com This suggests that urocortin can improve glucose clearance into muscle tissue through an autocrine or paracrine mechanism, separate from its effects on muscle growth. bioscientifica.com

Table 3: Effects of Urocortin on Rat Skeletal Muscle

Urocortin Member Model Key Findings Proposed Pathway Citation
Urocortin (general) Ovariectomized (OVX) rats Increased muscle fiber diameter in m. soleus. Not specified frontiersin.orgnih.gov
Urocortin II Atrophy models (disuse, denervation) Prevented loss of muscle mass and force. Activation of CRF2R. oup.com
Urocortin 3 Local muscle expression Enhanced glucose clearance; increased GLUT1/GLUT4. Activation of AKT and AMPK pathways. bioscientifica.com

Pathophysiological Involvement of Rat Urocortins in Animal Models

Stress-Related Disorders and Urocortin Dysregulation

Urocortins, as part of the corticotropin-releasing factor (CRF) system, play a significant role in the neuroendocrine and behavioral responses to stress. In rat models, dysregulation of urocortin expression and signaling is implicated in the pathophysiology of stress-related disorders. Chronic variable stress in rats has been shown to alter the expression of urocortin genes (UCN1, UCN2, and UCN3) in the brain, which is associated with elevated levels of corticosterone (B1669441). nih.gov This suggests that the hypothalamic-pituitary-adrenal (HPA) axis and the limbic system are stimulated by chronic stress, leading to changes in urocortin levels. nih.gov

Specifically, Urocortin-3 (Ucn3) has been identified as a key neuromodulator linking stress-induced anxiety and energy homeostasis. researchgate.netpnas.org Studies in rats have shown that Ucn3 can modulate the neuroendocrine stress response. oup.com For instance, intracerebroventricular administration of Ucn3 in rats activates the HPA axis and augments the adrenocorticotropic hormone (ACTH) response to restraint stress. oup.com Furthermore, exposure to different stressors can differentially regulate Ucn3 mRNA expression in the rat amygdala and hypothalamus. oup.com Chronic psychological stress in rats has been found to disrupt gastric motility through hypothalamic Urocortin-3 pathways. physiology.org These findings highlight the intricate involvement of urocortins in the physiological response to stress and their potential role in the development of stress-related pathologies.

Neurological Disorders and Rat Urocortins

Neuroprotection in Brain Injury Models (e.g., Intracerebral Hemorrhage)

Research in rat models of intracerebral hemorrhage (ICH) has demonstrated the neuroprotective potential of urocortin. mdpi.com Post-treatment with urocortin in rats with induced ICH has been shown to reduce the injury area, brain edema, and blood-brain barrier permeability. nih.gov These beneficial effects contribute to improved neurological outcomes. mdpi.comnih.gov Studies using different ICH rat models, including collagenase-induced and autologous blood infusion models, have consistently shown that urocortin can alleviate neurological deficits. mdpi.com

Systemic administration of urocortin after ICH has also been found to reduce neurological deficits and neuroinflammation in rats. nih.gov This suggests that urocortin may have therapeutic potential for brain injuries by mitigating the inflammatory response and subsequent neuronal damage. mdpi.comnih.gov The protective effects are thought to be mediated, at least in part, by the anti-inflammatory properties of urocortin. mdpi.com

Table 1: Effects of Urocortin in Rat Intracerebral Hemorrhage Models

Parameter AssessedEffect of Urocortin TreatmentReference
Neurological DeficitsReduced mdpi.comnih.govnih.gov
Injury Area / Lesion VolumeReduced nih.govnih.gov
Brain EdemaReduced mdpi.comnih.gov
Blood-Brain Barrier PermeabilityReduced mdpi.comnih.gov
NeuroinflammationReduced nih.gov

Neuroinflammation and Microglial Activation

Urocortin has been shown to modulate the inflammatory response in the brain, particularly by affecting microglial activation. aai.orgnih.gov Microglia, the primary immune cells of the central nervous system, play a crucial role in neuroinflammation. In rat models, urocortin has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from activated microglia. aai.orgnih.gov

Studies have demonstrated that urocortin can protect dopaminergic neurons from lipopolysaccharide (LPS)-induced neurotoxicity by suppressing microglial activation. aai.orgnih.gov This anti-inflammatory effect is mediated through specific intracellular signaling pathways, including the PI3K/Akt and glycogen (B147801) synthase kinase-3β pathway. aai.orgnih.gov In the context of ICH, systemic treatment with urocortin reduces microglial activation and the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the striatum of rats. nih.gov This suppression of the inflammatory cascade likely contributes to the observed reduction in neuronal loss and neurological deficits. nih.gov

Nigrostriatal Pathway Dysfunction (e.g., Hemiparkinsonian Models)

In rat models of Parkinson's disease, specifically the 6-hydroxydopamine (6-OHDA) and lipopolysaccharide (LPS) induced hemiparkinsonian models, urocortin has demonstrated significant neuroprotective and restorative effects on the nigrostriatal pathway. westminster.ac.ukmedscape.comnih.govresearchgate.netwestminster.ac.uk Treatment with urocortin has been shown to attenuate the destruction of the nigrostriatal pathway, preserving dopaminergic neurons and their function. westminster.ac.ukwestminster.ac.uk

In these models, urocortin treatment leads to a reduction in motor deficits, as evidenced by decreased apomorphine-induced circling behavior. medscape.comnih.govresearchgate.net Furthermore, urocortin protects the substantia nigra from dopamine (B1211576) depletion and the loss of tyrosine hydroxylase activity, which are key indicators of dopaminergic cell preservation. westminster.ac.ukmedscape.comnih.govresearchgate.net These protective effects are believed to be mediated through CRF1 receptors and are linked to the anti-inflammatory properties of urocortin. westminster.ac.uknih.govresearchgate.net The findings suggest that urocortin can maintain nigrostriatal function in the face of neuroinflammatory challenges, indicating its potential therapeutic relevance for conditions like Parkinson's disease. westminster.ac.ukmedscape.comnih.govresearchgate.net

Table 2: Effects of Urocortin in Rat Hemiparkinsonian Models

ParameterObservation in Urocortin-Treated RatsReference
Motor Behavior (Apomorphine-induced circling)Reduced circling intensity medscape.comnih.govresearchgate.net
Nigral Dopamine (DA) ContentProtected from depletion westminster.ac.ukmedscape.comnih.govresearchgate.net
Tyrosine Hydroxylase (TH) ActivityProtected from loss westminster.ac.ukmedscape.comnih.govresearchgate.net
Nigrostriatal NeurotransmissionFunctional recovery nih.gov

Metabolic Disorders and Rat Urocortins

Diabetic Cardiomyopathy

Urocortin has shown promise in ameliorating the effects of diabetic cardiomyopathy (DCM) in rat models. nih.govspandidos-publications.comnih.gov In streptozotocin-induced diabetic rats, urocortin treatment has been found to attenuate myocardial dysfunction, cardiac fibrosis, and inflammation. nih.govspandidos-publications.com This is evidenced by improvements in cardiac function markers and reductions in the expression of fibrotic and inflammatory factors. nih.govspandidos-publications.com

The protective mechanism of urocortin in DCM appears to involve the Akt/GSK-3β signaling pathway. nih.govspandidos-publications.com Urocortin administration restores the phosphorylation of Akt and GSK-3β, which is typically inhibited in the diabetic heart. nih.govspandidos-publications.com These effects are mediated through the corticotropin-releasing factor receptor 2 (CRFR2). nih.gov While urocortin does not affect blood glucose levels, its ability to mitigate cardiac fibrosis and inflammation suggests a direct cardioprotective role in the context of diabetes. nih.govspandidos-publications.com

Table 3: Effects of Urocortin on Diabetic Cardiomyopathy in Rat Models

ParameterEffect of Urocortin TreatmentReference
Myocardial DysfunctionAttenuated nih.govspandidos-publications.com
Cardiac FibrosisReduced nih.govspandidos-publications.com
Cardiac InflammationReduced nih.govspandidos-publications.com
Akt PhosphorylationRestored nih.govspandidos-publications.com
GSK-3β PhosphorylationRestored nih.govspandidos-publications.com

Gastrointestinal Disorders and Rat Urocortins

The involvement of urocortins in the pathophysiology of inflammatory bowel disease (IBD) has been investigated in various animal models, particularly in chemically-induced colitis in rats. These studies highlight a complex, modulatory role for the urocortin system in the gastrointestinal (GI) tract's response to inflammation.

In a widely used rat model of colitis induced by trinitrobenzene sulfonic acid (TNBS), the expression of Urocortin 1 (Ucn1) and its receptors undergoes significant changes throughout the course of the disease. physiology.orgnih.gov Under normal conditions, Ucn1 mRNA and its corresponding protein are found throughout the rat GI tract, with notable expression in the mucosal epithelium and neural plexuses. nih.gov However, following the induction of colitis, Ucn1 mRNA levels initially decrease on day one and then rise by day six. physiology.orgnih.gov This increase is linked to a higher number of Ucn1-immunoreactive inflammatory cells and their presence in proliferating granulation tissue, suggesting a role in the tissue repair and inflammatory response phases. physiology.orgnih.gov

Urocortin 2 (Ucn2) and its receptor, corticotropin-releasing factor receptor 2 (CRF2), also exhibit dynamic changes during experimental colitis in rats. nih.gov In the acute phase of colitis, Ucn2 mRNA levels in the distal colon peak, while CRF2 mRNA expression paradoxically decreases. nih.gov Immunohistochemical analysis revealed that Ucn2 immunoreactivity is markedly induced in immune cells infiltrating the lamina propria and submucosa of the inflamed colon. nih.gov

Studies have shown that the modulation of the urocortin system can directly impact the severity of colitis. For instance, the therapeutic administration of Urocortin 1 has been shown to be protective in a murine model of Crohn's disease, where it can reduce the severity of weight loss, diarrhea, and inflammatory colitis by inhibiting a wide range of inflammatory cytokines. researchgate.net In a rat model, the targeted knockdown of CRF2, but not CRF1, using RNA interference during colitis led to a significant decrease in the macroscopic spread of ulceration. physiology.orgnih.gov However, this intervention also slowed the resolution of edema and was associated with persistently elevated myeloperoxidase (MPO) activity, indicating a complex role for CRF2 in both the propagation and resolution of inflammation. physiology.orgnih.gov The elimination of CRF2 signaling resulted in an uncoordinated immune response, with earlier peaks in Ucn1 and TNF-α mRNA. physiology.org

The local production of corticotropin-releasing hormone (CRH), a related peptide, is also increased in experimental intestinal inflammation in rats. jnmjournal.org This highlights the broader involvement of the CRF family of peptides in the pathophysiology of IBD. The table below summarizes key findings from studies on the role of urocortins in rat models of colitis.

Table 1: Research Findings on Rat Urocortins in Inflammatory Bowel Disease Models

CompoundAnimal ModelKey FindingsReference
Urocortin 1 (Ucn1)TNBS-induced colitis in ratsUcn1 mRNA levels decrease on day 1 and increase by day 6 of colitis. Increased number of Ucn1-immunoreactive inflammatory cells in later stages. physiology.org, nih.gov
Urocortin 1 (Ucn1)TNBS-induced colitis in ratsKnockdown of CRF2, but not CRF1, resulted in an earlier peak of Ucn1 mRNA. physiology.org
Urocortin 2 (Ucn2)Chemically-induced colitis in ratsUcn2 mRNA levels peaked in the early phase of colitis. Ucn2 immunoreactivity was induced in infiltrating immune cells. nih.gov
CRF2 ReceptorTNBS-induced colitis in ratsKnockdown of CRF2 decreased the macroscopic spread of ulceration but slowed edema resolution and maintained high MPO activity. physiology.org, nih.gov

Substance-Related Disorders and Rat Urocortins

The urocortin system is significantly implicated in the neurobiology of alcohol consumption and dependence, as demonstrated in various rat models. Research has focused on how urocortins and their receptors influence alcohol intake, preference, and the behavioral responses associated with alcohol withdrawal.

Studies involving rat lines selectively bred for high or low alcohol intake have provided evidence for the involvement of Urocortin 1 (Ucn1) in the predisposition to alcohol consumption. nih.gov A meta-analysis across five different pairs of alcohol-preferring and non-preferring rat lines indicated that the preferring animals had a significantly greater number of Ucn1-positive fibers in the lateral septum, a key projection area for Ucn1-containing neurons. nih.gov Furthermore, significant differences in the number and optical density of Ucn1-containing cells in the Edinger-Westphal nucleus (the primary source of Ucn1 in the brain) were found between several of the preferring and non-preferring lines. nih.gov

The administration of urocortins has been shown to modulate alcohol-related behaviors. In rats made dependent on alcohol, the administration of a CRF2 receptor agonist, such as Urocortin 3 (Ucn3), can attenuate the increased anxiety and operant ethanol (B145695) self-administration observed during early withdrawal. nih.gov Specifically, the injection of Ucn3 into the central nucleus of the amygdala of ethanol-dependent rats decreases alcohol consumption. nih.gov This suggests that activating CRF2 receptors can have a mitigating effect on some of the negative reinforcement mechanisms that drive alcohol dependence.

Conversely, the role of Ucn1 appears to be more complex. While some studies suggest a contribution of Ucn1 to high-drinking phenotypes, others indicate that the deletion of urocortin-1 specifically reduces escalated alcohol intake without affecting food or water intake, demonstrating a specific role in dysregulated alcohol consumption. frontiersin.orgfrontiersin.org The corticotropin-releasing factor (CRF) system, to which urocortins belong, is known to be recruited during alcohol withdrawal, with hyperactive extra-hypothalamic CRF activity observed in rats with chronic alcohol exposure. frontiersin.org

The table below summarizes key findings from studies on the role of urocortins in alcohol consumption behavior in rat models.

Table 2: Research Findings on Rat Urocortins in Alcohol Consumption Behavior

CompoundAnimal ModelKey FindingsReference
Urocortin 1 (Ucn1)Rat lines selectively bred for alcohol preferenceAlcohol-preferring rats showed a greater number of Ucn1-positive fibers in the lateral septum compared to non-preferring lines. nih.gov
Urocortin 1 (Ucn1)Rat lines selectively bred for alcohol preferenceSignificant differences in Ucn1-containing cells in the Edinger-Westphal nucleus between some high- and low-alcohol-drinking lines. nih.gov
Urocortin 3 (Ucn3)Ethanol-dependent ratsAdministration of Ucn3 into the central nucleus of the amygdala decreased alcohol consumption. nih.gov
Urocortin 3 (Ucn3)Alcohol-withdrawing ratsActivation of CRFR2 with urocortin 3 reduced anxiety behavior after withdrawal from chronic alcohol. frontiersin.org

Methodological Approaches in Rat Urocortin Research

Molecular Biology Techniques

Molecular biology techniques have been fundamental in elucidating the genetic and transcriptional aspects of urocortin in rats.

The quantification of urocortin messenger RNA (mRNA) provides a direct measure of gene expression levels in different tissues and under various physiological conditions.

Quantitative Reverse Transcription-Polymerase Chain Reaction (qRT-PCR): This technique is widely used to detect and quantify Ucn mRNA. For instance, qRT-PCR was employed to validate microarray data that showed a downregulation of Ucn mRNA in the hypothalamo-neurohypophysial system of spontaneously hypertensive rats (SHR) compared to normotensive Wistar Kyoto (WKY) rats. frontiersin.org This method has also been instrumental in assessing the relative abundance of mRNAs for urocortins (Ucn 1, 2, and 3) and corticotropin-releasing factor (CRF) in the rat testis, where Ucn 1 was found to be the most prominent. nih.gov Furthermore, studies have used qRT-PCR to demonstrate the presence of Ucn mRNA in various brain regions, the gastrointestinal tract, and immune tissues like the thymus and spleen. frontiersin.orgnih.govnih.gov

Ribonuclease Protection Assay (RPA): RPA is another sensitive method used to detect and quantify specific mRNA transcripts. It has been utilized to survey the tissue distribution of Ucn mRNA in adult male rats, revealing its abundance in the gastrointestinal tract, thymus, and spleen. oup.com RPA has also been crucial in identifying the presence of naturally occurring antisense Ucn RNA transcripts in several rat tissues, with varying ratios of sense to antisense transcripts observed in different organs like the midbrain, hypothalamus, liver, heart, and skeletal muscle. nih.gov In some studies, RPA has been used to show that Ucn 1 transcript expression is detectable in the whole rat stomach. nih.gov

Modulating the expression of the urocortin gene is a powerful approach to understanding its function.

Lentiviral Gene Transfer: This method is used to overexpress specific genes in targeted brain regions. In one study, a lentiviral vector was used to overexpress Ucn in the paraventricular nucleus (PVN) of spontaneously hypertensive rats (SHR). frontiersin.org This was achieved by cloning a full-length Ucn cDNA sequence into a lentiviral vector, which was then used to generate viral particles for microinjection into the PVN. frontiersin.org While this overexpression did not normalize blood pressure, it did produce transient reductions in the very-low-frequency spectra of systolic blood pressure, suggesting an effect on autonomic balance. frontiersin.org

RNA Interference (RNAi): RNAi is a technique used to silence or "knockdown" the expression of specific genes. In a rat model of colitis, RNAi was employed to knock down the expression of corticotropin-releasing factor receptor 2 (CRF2), one of the receptors for urocortin 1. physiology.orgnih.govnih.gov This knockdown significantly reduced the macroscopic spread of ulceration, indicating that signaling through CRF2 is pivotal for the macroscopic spread of colitis. physiology.orgnih.gov Another study used adenoviral-mediated expression of short interfering RNA against CRF-R2 to investigate the role of urocortin 2 in the pituitary, which resulted in increased secretion and mRNA expression of gonadotropins. bioscientifica.com

mRNA Quantification (e.g., qRT-PCR, Ribonuclease Protection Assay)

Neuroanatomical and Cellular Mapping

Mapping the anatomical distribution of urocortin and its mRNA provides crucial context for its function within the central nervous system and peripheral tissues.

Immunohistochemistry (IHC) uses antibodies to visualize the location of the urocortin peptide within tissues.

Central Nervous System: IHC studies have revealed a distinct distribution of urocortin-like immunoreactivity in the rat brain. nih.gov Immunostained cell bodies have been identified in the supraoptic, paraventricular, and ventromedial hypothalamic nuclei. nih.gov A significant number of urocortin-immunoreactive neurons are also found in the dorsolateral tegmental nucleus, the linear and dorsal raphe nuclei, and the substantia nigra, with the most abundant perikarya located in the Edinger-Westphal nucleus. nih.gov Dense immunoreactive fiber networks have been observed in the lateral septal area. nih.gov In spontaneously hypertensive rats, immunohistochemical analysis showed high expression of Ucn within magnocellular neurons of the paraventricular nucleus (PVN) and supraoptic nucleus (SON). frontiersin.org

Peripheral Tissues: In the rat gastrointestinal tract, Ucn 1 immunoreactivity has been found in enterochromaffin cells and a subpopulation of myenteric neurons. nih.gov Ucn1 mRNA and immunoreactivity are also ubiquitously expressed throughout the GI tract under basal conditions. physiology.org In the testis, immunohistochemical detection has localized Ucn 1 expression to Leydig cells. nih.gov

In situ hybridization (ISH) is a technique that uses labeled nucleic acid probes to detect the location of specific mRNA sequences within tissue sections, thereby identifying the cells that are synthesizing the peptide.

ISH studies have been used to map the distribution of cells expressing urocortin mRNA in the rat. In the gastrointestinal tract, urocortin-containing cells were exclusively localized to the submucosal and myenteric plexuses of the duodenum, small intestine, and colon. nih.gov In the brain, ISH has been used to study the expression of Urocortin 3 (Ucn 3) mRNA, revealing its presence in discrete regions such as the median preoptic nucleus, the rostral perifornical area, and the medial amygdaloid nucleus. pnas.orgfrontiersin.org Furthermore, confocal fluorescent in situ hybridization has been used to show significant cytoplasmic localization of an intron-retained urocortin 1 transcript in the rat brain. researchgate.net

Laser Capture Microdissection (LCM) is a powerful technique that allows for the isolation of specific cell populations from heterogeneous tissue sections for subsequent molecular analysis.

In rat urocortin research, LCM combined with RT-PCR has been used to delineate the expression of urocortins in defined layers of the gastric corpus. nih.gov This approach demonstrated that transcripts for Ucn 1, Ucn 2, and Ucn 3 are expressed in all layers of the stomach, including the surface epithelia, glandular portions, submucosa, muscle layers, and myenteric neurons. nih.gov Similarly, in the colon, LCM revealed the ubiquitous expression of Ucn 1, Ucn 2, and Ucn 3 mRNA in each layer of the mucosa, submucosa, and muscle layers, as well as in myenteric neurons. nih.gov This precise cellular mapping provides detailed insights into the local synthesis of urocortins within complex tissues.

In Situ Hybridization

Physiological and Behavioral Assessments

Research on the effects of urocortin in rats utilizes various administration routes to differentiate between its central and peripheral actions. The most common methods are intracerebroventricular (ICV) and intraperitoneal (i.p.) injections. nih.govd-nb.inforesearchgate.net

ICV administration delivers urocortin directly into the brain's ventricular system, allowing researchers to study its effects on the central nervous system (CNS). nih.govunav.edu This route is crucial for investigating urocortin's role in regulating processes like appetite, stress responses, and energy metabolism at the neural level. nih.govunav.eduoup.com For instance, ICV injection of urocortin has been shown to potently decrease food intake in rats. nih.govunav.edu Studies have also demonstrated that central administration of urocortin can influence cardiovascular function, though the effects can differ from peripheral administration. nih.govphysiology.org For example, one study found that ICV administration of urocortin did not cause a significant change in mean arterial blood pressure, in contrast to the hypotensive effects seen with peripheral injection. nih.gov

In contrast, i.p. administration introduces urocortin into the peritoneal cavity, from where it is absorbed into the systemic circulation. This method is used to investigate the peripheral effects of urocortin on various organs and systems, such as the cardiovascular and gastrointestinal systems. nih.govd-nb.inforesearchgate.netnih.gov For example, intraperitoneal injection of urocortin has been shown to decrease mean arterial blood pressure and increase heart rate in rats. nih.gov Furthermore, peripheral administration of urocortin has been found to inhibit gastric emptying. researchgate.net

The choice of administration route is critical for elucidating the specific mechanisms of urocortin action. By comparing the outcomes of central versus peripheral administration, researchers can determine whether the observed effects are mediated by the CNS or by direct actions on peripheral tissues. nih.govfrontiersin.org

Table 1: Comparison of Central and Peripheral Urocortin Administration in Rats

FeatureIntracerebroventricular (ICV) AdministrationIntraperitoneal (i.p.) Administration
Primary Site of Action Central Nervous System nih.govunav.eduoup.comPeripheral Tissues and Organs nih.govd-nb.inforesearchgate.netnih.gov
Typical Effects Studied Appetite regulation, stress response, central cardiovascular control nih.govunav.eduoup.comnih.govphysiology.orgSystemic cardiovascular effects, gastrointestinal motility nih.govd-nb.inforesearchgate.netnih.gov
Effect on Food Intake Potent decrease in food intake nih.govunav.eduDose-dependent decrease in cumulative food intake researchgate.net
Effect on Blood Pressure Variable, can be minimal nih.govGenerally causes a decrease in mean arterial blood pressure nih.gov
Effect on Gastric Emptying Suppresses gastric emptying frontiersin.orgInhibits gastric emptying researchgate.net

To understand the physiological impact of urocortin, researchers frequently measure changes in the levels of key hormones and metabolites in rats. These assays provide insights into urocortin's role in the stress response, metabolism, and sympathetic nervous system activity.

Corticosterone (B1669441) and ACTH: Assays for plasma adrenocorticotropic hormone (ACTH) and corticosterone are fundamental in studying urocortin's influence on the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. oup.comresearchgate.net Intravenous administration of synthetic rat urocortin has been shown to elicit a dose-dependent increase in ACTH secretion. researchgate.net Similarly, intracerebroventricular injection of urocortin 3 activates the HPA axis, leading to elevated levels of both ACTH and corticosterone. oup.com These findings highlight urocortin's role as a potent activator of the HPA axis. oup.comresearchgate.net

Glucose: Blood glucose levels are often monitored to assess urocortin's metabolic effects. oup.comoup.com Central administration of urocortin 3 has been found to cause elevated blood glucose levels. oup.com This hyperglycemic effect is thought to contribute to the anorexic effects of centrally administered urocortins. frontiersin.org

Catecholamines: Measurements of circulating catecholamines, such as norepinephrine (B1679862), provide a direct indication of sympathetic nervous system activation. unav.eduoup.com Studies have shown that central administration of urocortin 3 increases circulating catecholamines, suggesting stimulation of the sympathoadrenomedullary system. oup.com This aligns with findings that central urocortin injection enhances the firing rate of nerves to brown adipose tissue and increases plasma norepinephrine levels. unav.edu

Table 2: Hormonal and Metabolite Responses to Urocortin Administration in Rats

Hormone/MetaboliteAdministration RouteObserved EffectReference
ACTH Intravenous, IntracerebroventricularIncreased secretion oup.comresearchgate.net
Corticosterone IntracerebroventricularIncreased levels oup.com
Glucose IntracerebroventricularIncreased levels oup.com
Catecholamines IntracerebroventricularIncreased levels oup.com

Behavioral paradigms are essential tools for investigating the effects of urocortin on anxiety, exploratory behavior, and substance consumption in rats.

Elevated Plus-Maze (EPM) and Open Field (OF): The elevated plus-maze and the open field test are standard behavioral assays used to assess anxiety-like behavior and general locomotor activity. nih.govnih.govresearchgate.netfrontiersin.org In the EPM, a reduction in the time spent in the open arms is indicative of increased anxiety. nih.govfrontiersin.org The open field test measures general exploration and activity levels. nih.govresearchgate.netfrontiersin.org Studies on knockout mice have shown that the urocortin system is involved in modulating anxiety-like behaviors in these tests. nih.govnih.gov For example, some urocortin knockout mouse lines exhibit anxiolytic phenotypes in the EPM and OF tests. nih.gov

Alcohol Intake Studies: Researchers have employed various paradigms, such as the two-bottle choice model, to study the influence of the urocortin system on alcohol consumption. nih.govnih.gov These studies have revealed that peptides acting on corticotropin-releasing factor (CRF) receptors, to which urocortin binds, can regulate alcohol drinking behavior. nih.gov For instance, intracerebroventricular administration of CRF agonists has been shown to decrease alcohol intake in a two-bottle choice paradigm. nih.gov Furthermore, selective breeding of rats for high and low alcohol preference has revealed differences in urocortin 1 levels in specific brain regions, suggesting a role for this peptide in the propensity for high voluntary alcohol intake. nih.govresearchgate.net

Table 3: Behavioral Effects of Urocortin System Modulation in Rodents

Behavioral ParadigmKey FindingsReference
Elevated Plus-Maze The urocortin system is implicated in anxiety-like behavior. nih.govnih.gov Alcohol-withdrawn animals show increased anxiety, which can be influenced by CRF receptor modulation. nih.gov nih.govnih.govfrontiersin.org
Open Field Urocortin knockout mouse lines have shown altered activity levels, indicating a role in exploratory behavior. nih.govnih.gov nih.govnih.govresearchgate.netfrontiersin.org
Alcohol Intake Studies The urocortin/CRF system modulates alcohol consumption. nih.govnih.gov Rats bred for high alcohol intake show differences in brain urocortin 1 levels. nih.gov nih.govnih.govresearchgate.net

To assess the role of urocortin in regulating energy balance, researchers measure key metabolic parameters such as oxygen consumption and core body temperature. nih.govunav.edu

Oxygen Consumption: Whole-body oxygen consumption (VO2) is a primary indicator of metabolic rate. Studies have demonstrated that intracerebroventricular (ICV) injection of urocortin in male Wistar rats significantly increases VO2. nih.govunav.edu This suggests that central urocortin acts as a catabolic neuropeptide, facilitating energy expenditure. nih.govunav.edu This hypermetabolic effect is believed to act synergistically with the anorexigenic properties of urocortin to reduce body weight. nih.gov

Body Temperature: Core body temperature is another critical measure of energy metabolism, reflecting thermogenesis. Central administration of urocortin has been shown to significantly increase colonic temperature in rats. nih.govunav.edu This hyperthermic response is mediated by the central activation of sympathetic outflow, as it can be prevented by pretreatment with a ganglionic blocker. nih.govunav.edu Urocortin 3, in particular, has been shown to induce a significant and prolonged increase in body temperature when injected into the lateral ventricles of rats. frontiersin.org

Table 4: Effects of Central Urocortin Administration on Energy Metabolism in Rats

ParameterMethod of MeasurementObserved EffectReference
Oxygen Consumption (VO2) Indirect calorimetrySignificant increase following ICV injection nih.govunav.edu
Body Temperature Colonic temperature probeSignificant increase following ICV injection nih.govunav.edufrontiersin.org

The monitoring of cardiovascular parameters is crucial for understanding the multifaceted roles of urocortin in both central and peripheral circulatory control.

Blood Pressure and Heart Rate: In anesthetized rats, intravenous administration of urocortin can lead to a reduction in arterial pressure and an increase in heart rate, indicative of peripheral vasodilatation. physiology.org Conversely, when microinjected into specific brain regions like the hypothalamic arcuate nucleus, urocortin 1 can elicit decreases in both mean arterial pressure and heart rate. nih.gov The route of administration significantly influences the cardiovascular outcome; for instance, intraperitoneal injection of urocortin decreased mean arterial blood pressure, whereas intracerebroventricular administration did not cause a significant change. nih.gov

Cardiac Contractility and Hemodynamics: Urocortin has been shown to have positive inotropic effects on the heart. In anesthetized rats, intravenous urocortin increased maximum aortic flow and aortic flow rate, which are indicators of cardiac contractility. physiology.org In a rat model of post-cardiac arrest myocardial dysfunction, intravenous urocortin treatment improved both left ventricular systolic and diastolic functions and cardiac output. plos.org Furthermore, in isolated rat hearts, urocortin is a potent coronary vasodilator, an effect that is largely endothelium-dependent. nih.gov

Table 5: Cardiovascular Effects of Urocortin in Rats

ParameterAdministration RouteObserved EffectReference
Mean Arterial Pressure IntravenousDecrease physiology.org nih.govphysiology.orgnih.gov
IntraperitonealDecrease nih.gov
Intracerebroventricular (Arcuate Nucleus)Decrease nih.gov
Heart Rate IntravenousIncrease physiology.org nih.govphysiology.orgnih.gov
IntraperitonealIncrease nih.gov
Intracerebroventricular (Arcuate Nucleus)Decrease nih.gov
Cardiac Contractility IntravenousIncrease in aortic flow and flow rate physiology.org physiology.org
Left Ventricular Function Intravenous (post-cardiac arrest)Improved systolic and diastolic function plos.org plos.org
Coronary Perfusion Isolated HeartPotent vasodilation nih.gov nih.gov

Energy Metabolism Measurements (e.g., Oxygen Consumption, Body Temperature)

Genetic Models in Rat Urocortin Research

While much of the genetic research on the urocortin system has been conducted using knockout mouse models, studies involving genetically modified rats are also providing valuable insights. nih.govnih.gov

One key area of research involves the use of rat strains that have been selectively bred for specific behavioral traits, such as high or low alcohol preference. nih.govresearchgate.net For example, comparisons between alcohol-preferring (P) and alcohol-nonpreferring (NP) rats, as well as high-alcohol-drinking (HAD) and low-alcohol-drinking (LAD) rats, have revealed inherent differences in the urocortin system. nih.gov Studies have shown significantly higher levels of urocortin 1 in the Edinger-Westphal nucleus (a key site of urocortin synthesis) of several high-alcohol-intake rat lines compared to their corresponding low-intake counterparts. nih.gov These findings from genetically selected rat lines suggest that innate variations in the urocortin system may contribute to the predisposition for certain behaviors like high alcohol consumption. nih.govresearchgate.net

Another important genetic model is the Spontaneously Hypertensive Rat (SHR), which serves as a common experimental model for human essential hypertension. frontiersin.org Research comparing SHR rats to their normotensive control strain, the Wistar Kyoto (WKY) rat, has identified differential gene expression in the hypothalamo-neurohypophysial system. frontiersin.org Notably, the gene encoding urocortin was found to be downregulated in the paraventricular and supraoptic nuclei of SHR rats compared to WKY rats. frontiersin.org This suggests a potential role for reduced urocortin expression in the neuroendocrine components of the hypertensive state. frontiersin.org Further experiments involving lentiviral-mediated overexpression of urocortin in the paraventricular nucleus of SHR rats have been conducted to investigate its impact on cardiovascular balance. frontiersin.org

While the development of specific urocortin knockout or transgenic rat models has been less common than in mice, the use of these existing genetic models provides a powerful approach to understanding the endogenous functions of urocortin in complex physiological and behavioral regulation. nih.govnih.govfrontiersin.org

Selectively Bred Rat Lines

Selective breeding is a powerful tool for studying the genetic underpinnings of complex traits. By breeding rats for specific behavioral or physiological characteristics, such as high or low alcohol preference, researchers can create lines that exhibit distinct phenotypes. Subsequent analysis of neurobiological differences between these lines, including variations in the urocortin system, can reveal potential correlations and causative links.

Research has particularly focused on rat lines bred for differences in alcohol consumption to investigate the role of Urocortin 1 (Ucn1). unc.edunih.gov Studies have analyzed Ucn1 expression in the brains of several pairs of alcohol-preferring and non-preferring rat lines. nih.gov The Edinger-Westphal nucleus, a primary site of Ucn1 production in the brain, and the lateral septum, a key projection area for these neurons, are frequently examined. unc.edunih.gov

Findings indicate that in several pairs of rat lines, the alcohol-preferring line exhibits a greater number of Ucn1-containing cells or higher Ucn1 immunoreactivity in the Edinger-Westphal nucleus compared to the non-preferring line. nih.gov For example, significant differences in Ucn1-positive cells were found between High-Alcohol-Drinking (HAD2) and Low-Alcohol-Drinking (LAD2) rats, as well as between High-Alcohol-Consuming Rat (HARF) and Low-Alcohol-Consuming Rat (LARF) lines. nih.govnih.gov Similarly, Marchigian Sardinian preferring (msP) and Scripps-P (Scr:sP) rats, both bred for alcohol preference, showed more Ucn1-positive cells in the perioculomotor (pIII) area compared to control Wistar rats. nih.gov These results suggest a positive association between Ucn1 levels in this specific brain region and a genetic predisposition for high alcohol consumption. nih.govscienceopen.com

Rat Line ComparisonBrain RegionFinding in Alcohol-Preferring Line vs. Non-Preferring/ControlReference
HAD2 vs. LAD2Edinger-Westphal NucleusHigher number of Ucn1-containing cells and greater optical density of Ucn1 immunoreactivity. nih.gov
HARF vs. LARFEdinger-Westphal NucleusHigher number of Ucn1-containing cells and greater optical density of Ucn1 immunoreactivity. nih.gov
Scr:sP and msP vs. WistarPerioculomotor (pIII) AreaGreater average counts of Ucn1-positive cells. nih.gov
AA vs. ANAEdinger-Westphal NucleusNo significant difference in Ucn1-containing cells. nih.gov
HAD1 vs. LAD1Edinger-Westphal NucleusNo significant difference in Ucn1-containing cells. nih.gov
iP vs. iNPEdinger-Westphal NucleusSignificantly lower Ucn1 immunoreactivity. unc.edu
Meta-analysis of 5 preferring vs. non-preferring linesLateral SeptumSignificantly greater number of Ucn1-positive fibers. nih.gov

Transgenic and Gene-Edited Rat Models

The advent of genetic engineering technologies, including transgenesis and CRISPR-Cas9 gene editing, has enabled the creation of sophisticated rat models to study the urocortin system with greater precision. mdpi.comconductscience.com These techniques allow for the targeted manipulation of specific genes, such as those encoding for urocortin peptides or their receptors, to investigate their direct causal role in physiological and behavioral regulation.

One example of a transgenic model used in urocortin research is the oxytocin-monomeric red fluorescent protein 1 (OXT-mRFP1) rat. researchgate.net These rats express a fluorescent protein under the control of the oxytocin (B344502) promoter, allowing for visualization and quantification of oxytocin-producing cells. Using this model, researchers found that the number of urocortin-like immunoreactive cells in the supraoptic and paraventricular nuclei, which also contain oxytocin neurons, significantly increased in an age-dependent manner. researchgate.net This finding suggests an age-related regulatory interaction between the oxytocin and urocortin systems in the hypothalamus. researchgate.net

Knockout rat models have also provided insights. For instance, the Slc6a4 knockout rat, a model relevant to anxiety and depression research, exhibits altered DNA methylation in the urocortin promoter. mdpi.com This epigenetic modification suggests a mechanism through which genetic factors can influence the expression of urocortin and contribute to behavioral phenotypes. Another relevant model is the Spontaneously Hypertensive Rat (SHR), which is compared against the normotensive Wistar Kyoto (WKY) control strain. frontiersin.org Transcriptome analysis of the hypothalamo-neurohypophyseal system in these rats revealed that the gene encoding urocortin was significantly downregulated in the hypertensive SHR strain, pointing to a potential role for urocortin in the central regulation of blood pressure. frontiersin.org

Furthermore, transgenic rats have been developed to facilitate the study of the broader corticotropin-releasing factor (CRF) system, of which urocortin is a key part. The generation of a CRF₁-Cre-tdTomato transgenic rat line, for example, allows for the precise visualization and manipulation of neurons that express the CRF₁ receptor, a primary target for both CRF and Ucn1. elifesciences.org Such tools are invaluable for dissecting the specific circuits through which urocortin exerts its effects. elifesciences.org While many gene-editing studies have been conducted in mice, the technology for creating specific urocortin knockout or knockin rats using CRISPR/Cas9 is well-established, paving the way for future research to precisely define the role of rat urocortin in health and disease. mdpi.comconductscience.comscbt.com

Rat ModelGenetic ModificationKey Research Finding Related to UrocortinReference
OXT-mRFP1 Transgenic RatExpresses monomeric red fluorescent protein 1 under the oxytocin promoter.The number of urocortin-like immunoreactive cells in the supraoptic and paraventricular nuclei increased with age. researchgate.net
Slc6a4 Knockout RatKnockout of the serotonin (B10506) transporter gene (Slc6a4).Exhibits altered DNA methylation in the urocortin promoter. mdpi.com
Spontaneously Hypertensive Rat (SHR)Genetically hypertensive inbred strain (compared to WKY control).The urocortin gene is downregulated in the hypothalamo-neurohypophyseal system. frontiersin.org
CRF₁-Cre-tdTomato Transgenic RatExpresses Cre recombinase and tdTomato fluorescent protein under the control of the CRF₁ receptor promoter.Provides a tool for visualizing and manipulating neurons expressing the CRF₁ receptor, a target for Urocortin 1. elifesciences.org

Q & A

Q. What are the primary receptor-binding affinities of Urocortin (rat), and how do these inform experimental design in neuropeptide studies?

Urocortin (rat) exhibits distinct binding affinities for CRF receptor subtypes: Kis of 13 nM (human CRF1), 1.5 nM (rat CRF2α), and 0.97 nM (mouse CRF2β) . To study these interactions, use in vitro cAMP induction assays in transfected CHO cells, where EC50 values are 0.15 nM (CRF1), 0.063 nM (CRF2α), and 0.087 nM (CRF2β) . Experimental designs should include dose-response curves across receptor isoforms and comparative analyses with CRF to assess potency differences.

Q. How does Urocortin (rat) modulate feeding behavior in rodent models, and what methodological controls are critical for reproducibility?

Urocortin (rat) reduces food intake in both food-deprived and non-deprived rats at doses of 0.01–10 µg (intracerebroventricular administration) . Key controls include:

  • Standardizing fasting protocols (e.g., 12–24 hours pre-treatment).
  • Validating injection placement via post-mortem histology.
  • Monitoring locomotor activity to distinguish anorexic effects from general malaise .

Q. What are the optimal storage and reconstitution protocols for Urocortin (rat) to ensure peptide stability in long-term studies?

Store lyophilized Urocortin (rat) at -20°C (short-term) or -70°C (long-term). For in vivo use, dissolve in DMSO (primary stock), then dilute with PEG300, Tween 80, and ddH2O to final concentrations . Avoid repeated freeze-thaw cycles by aliquoting dissolved peptide into single-use vials .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on Urocortin (rat)'s anxiolytic vs. anxiogenic effects across rodent models?

Contradictions may arise from:

  • Receptor specificity : CRF1 activation is linked to stress responses, while CRF2α modulates adaptive behaviors. Use isoform-selective antagonists (e.g., antisense oligonucleotides) to isolate pathways .
  • Administration routes : Compare intracerebroventricular vs. site-specific injections (e.g., amygdala vs. bed nucleus of the stria terminalis).
  • Temporal factors : Assess acute vs. chronic exposure effects using telemetry for real-time physiological monitoring .

Q. What experimental frameworks (e.g., PICOT) are suitable for designing studies on Urocortin (rat)'s therapeutic potential in stress-related disorders?

Apply the PICOT framework:

  • P opulation: Rodent models with chronic stress phenotypes.
  • I ntervention: Urocortin (rat) at 0.1–1 µg/day (ICV).
  • C omparison: CRF or synthetic CRF1 antagonists.
  • O utcome: Plasma corticosterone levels, behavioral tests (e.g., elevated plus maze).
  • T ime: 7–14 days post-treatment .

Q. How can researchers address variability in Urocortin (rat)'s pharmacokinetic profiles across rodent strains?

  • Strain-specific assays : Compare Sprague-Dawley vs. Wistar-Kyoto rats using LC-MS/MS to quantify plasma and CSF peptide levels.
  • Metabolic inhibitors : Co-administer protease inhibitors (e.g., aprotinin) to reduce peptide degradation .
  • Statistical adjustments : Use mixed-effects models to account for inter-individual variability .

Methodological & Reporting Standards

Q. What minimal dataset criteria should be reported in studies involving Urocortin (rat) to ensure reproducibility?

  • Compound characterization : Molecular weight (4707.33 Da), purity (>95% via HPLC), and sequence verification (C206H338N62O64) .
  • Experimental parameters : Dose, administration route, vehicle composition, and batch/lot numbers.
  • Negative controls : Include vehicle-only groups and CRF receptor knockout models .

Q. How should conflicting in vitro vs. in vivo efficacy data for Urocortin (rat) be analyzed and contextualized?

  • Tissue-specific bioavailability : Measure peptide degradation rates in plasma vs. brain homogenates.
  • Receptor density mapping : Use autoradiography to correlate regional CRF2α/β expression with functional outcomes .
  • Meta-analysis : Pool data from ≥5 independent studies using random-effects models to quantify heterogeneity .

Ethical & Technical Considerations

Q. What are the NIH-mandated reporting requirements for preclinical studies using Urocortin (rat) in animal models?

  • ARRIVE guidelines : Report sample size calculations, randomization methods, and blinding protocols.
  • Data transparency : Share raw datasets (e.g., feeding behavior logs, receptor binding curves) in public repositories.
  • Ethical oversight : Document IACUC approval numbers and euthanasia protocols .

Q. How can researchers optimize CRISPR-Cas9 models to study Urocortin (rat)'s role in stress adaptation without confounding compensatory mechanisms?

  • Temporal knockdown : Use inducible Cre-lox systems to avoid developmental compensation.
  • Rescue experiments : Co-express rat Urocortin in CRF2α-/- models to validate specificity.
  • Multi-omics integration : Pair behavioral data with transcriptomic (RNA-seq) and proteomic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.